3,4-Dibromo-2-fluoroanisole
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dibromo-3-fluoro-4-methoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2FO/c1-11-5-3-2-4(8)6(9)7(5)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNOQWLRFYXLKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80743004 | |
| Record name | 1,2-Dibromo-3-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1375069-24-1 | |
| Record name | Benzene, 1,2-dibromo-3-fluoro-4-methoxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1375069-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-3-fluoro-4-methoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80743004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Strategic Value of Halogenated Anisoles
An In-depth Technical Guide to the Molecular Structure, Synthesis, and Characterization of 3,4-Dibromo-2-fluoroanisole
Substituted fluoroanisole derivatives are foundational building blocks in modern synthetic chemistry. Their unique electronic properties, conferred by the interplay between the electron-donating methoxy group and the electron-withdrawing halogens, make them highly valuable intermediates.[1] They serve as precursors in the development of complex molecules for a range of industries, including pharmaceuticals, agrochemicals, and advanced materials.[2][3]
This guide focuses on a specific, yet sparsely documented, member of this class: 3,4-Dibromo-2-fluoroanisole . A survey of the existing scientific literature and commercial catalogs reveals a notable absence of experimental data for this precise isomeric configuration. Therefore, this document deviates from a standard review of known properties. Instead, it serves as a comprehensive technical roadmap for researchers and drug development professionals, outlining a robust, field-proven strategy for the synthesis, structural elucidation, and characterization of this novel compound. We will proceed from in silico predictions to a proposed synthetic protocol and a self-validating workflow for definitive structural confirmation.
Molecular Structure and Predicted Physicochemical Properties
Before embarking on synthesis, a thorough in silico analysis provides a theoretical baseline for experimental design. The precise arrangement of substituents on the aromatic ring dictates the molecule's reactivity, polarity, and spectroscopic signature.
The structure of 3,4-Dibromo-2-fluoroanisole features a methoxy group at position 1, a fluorine atom at position 2, and two bromine atoms at positions 3 and 4. This specific arrangement distinguishes it from more commonly available isomers such as 4-Bromo-2-fluoroanisole or 2-Bromo-4-fluoroanisole.[4][5]
Predicted Physicochemical Data
The following table summarizes the core physicochemical properties calculated for 3,4-Dibromo-2-fluoroanisole. These values are essential for planning purification strategies (e.g., distillation, chromatography) and for predicting the molecule's behavior in various solvent systems.
| Property | Predicted Value | Rationale / Comparison |
| Molecular Formula | C₇H₅Br₂FO | Derived from the elemental composition. |
| Molecular Weight | 283.92 g/mol | Calculated based on isotopic masses. This is a primary value for mass spectrometry confirmation. |
| Monoisotopic Mass | 281.8690 Da | The exact mass expected in high-resolution mass spectrometry. |
| XLogP3 | ~3.5 | Estimated based on the contribution of halogen and methoxy groups. Similar dibromo-compounds exhibit high lipophilicity. |
| Physical State | Liquid or Low-Melting Solid | Expected at room temperature, similar to other halogenated anisoles.[1][6] |
| Boiling Point | > 200 °C (at atm. pressure) | Estimated to be higher than mono-brominated analogs (e.g., 4-Bromo-2-fluoroanisole: 84 °C at 7 mmHg).[4] |
Predictive Spectroscopic Fingerprints
The most critical phase of characterization relies on spectroscopic analysis. Predicting the expected spectra is a cornerstone of confirming the identity of a novel compound.
-
¹H NMR Spectroscopy: The aromatic region is expected to show two signals, each corresponding to one proton. The proton at C5 will likely appear as a doublet, coupled to the proton at C6. The proton at C6 will also be a doublet. The methoxy group will present as a sharp singlet around 3.8-4.0 ppm.
-
¹³C NMR Spectroscopy: The spectrum should display 7 distinct signals, corresponding to each unique carbon atom in the molecule. Carbons bonded to the electronegative bromine, fluorine, and oxygen atoms will be significantly shifted downfield.
-
Mass Spectrometry (MS): The key diagnostic feature will be the molecular ion (M⁺) peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), a compound with two bromine atoms will exhibit a characteristic triplet of peaks at M, M+2, and M+4, with a relative intensity ratio of approximately 1:2:1.[7] The observation of this pattern is exceptionally strong evidence for the presence of two bromine atoms.
Proposed Synthetic Pathway and Experimental Protocol
A logical synthetic route is paramount. Given the lack of a specific published procedure, we can adapt a well-established method for the bromination of a related fluoroanisole, leveraging known reactivity patterns.
Retrosynthetic Approach
The most direct pathway involves the electrophilic bromination of 2-fluoroanisole. The methoxy group is an ortho-, para-director. Since the ortho- position (C6) is sterically unhindered and the para- position (C4) is also activated, a controlled di-bromination should be achievable.
Proposed Experimental Protocol: Synthesis of 3,4-Dibromo-2-fluoroanisole
This protocol is adapted from established procedures for the mono-bromination of 2-fluoroanisole.[8][9] The stoichiometry is adjusted to favor di-substitution.
Step 1: Reaction Setup
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 1.0 equivalent of 2-fluoroanisole in a suitable solvent like chloroform or dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
Step 2: Bromination
-
Slowly add 2.1 equivalents of liquid bromine dropwise via the dropping funnel over 30-60 minutes. The causality here is critical: slow, cooled addition is necessary to control the exothermic reaction and minimize the formation of undesired byproducts.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
Step 3: Work-up and Purification
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent in vacuo.
-
Purify the crude product via column chromatography on silica gel or by vacuum distillation to yield pure 3,4-Dibromo-2-fluoroanisole.
Synthesis and Purification Workflow
The following diagram illustrates the logical flow from starting materials to the purified final product.
Caption: Workflow for the synthesis and purification of 3,4-Dibromo-2-fluoroanisole.
A Self-Validating Protocol for Structural Elucidation
Confirming the structure of a new molecule requires a multi-faceted approach where data from different spectroscopic techniques corroborate one another. This creates a self-validating system, which is the gold standard for trustworthiness in chemical synthesis.
Analytical Workflow
The purified product must be subjected to a series of analyses. The causality is important: we start with the technique that gives the most fundamental information (molecular formula) and proceed to those that reveal the detailed connectivity.
-
Mass Spectrometry (MS): The first and most crucial step. The objective is to confirm the molecular weight and the presence of two bromine atoms. The observation of the predicted mass (283.92 g/mol ) and the ~1:2:1 isotopic cluster for Br₂ is non-negotiable.[7]
-
Infrared (IR) Spectroscopy: This analysis will confirm the presence of key functional groups. Look for characteristic C-O ether stretches (~1250 cm⁻¹), aromatic C=C stretches (~1500-1600 cm⁻¹), and C-H stretches from the aromatic ring and methoxy group (~2850-3100 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: This is the definitive step for determining the precise isomeric structure.
-
¹H NMR: Confirms the number and environment of protons. The expected two doublets in the aromatic region will confirm the 1,2,3,4-substitution pattern.
-
¹³C NMR with DEPT: DEPT (Distortionless Enhancement by Polarization Transfer) experiments are used to differentiate between CH, CH₂, and CH₃ carbons, confirming the presence of two aromatic CH groups, one OCH₃ group, and four quaternary carbons (C-O, C-F, C-Br, C-Br).[10]
-
2D NMR (Optional but Recommended): Techniques like COSY (proton-proton correlation) and HSQC/HMBC (proton-carbon correlation) can be used to unambiguously assign every signal, providing irrefutable proof of the structure.
-
Data Integration for Structural Confirmation
The following diagram illustrates how information from each analytical technique is synthesized to build a conclusive structural argument.
Caption: A self-validating workflow for structural confirmation.
Safety, Handling, and Storage
While no specific Material Safety Data Sheet (MSDS) exists for 3,4-Dibromo-2-fluoroanisole, a conservative approach based on the hazards of its isomers is mandatory for ensuring laboratory safety.
GHS Hazard Summary (Extrapolated)
Data from closely related compounds like 2-bromo-4-fluoroanisole and 4-bromo-2-fluoroanisole suggest the following hazards.[5][11]
| Hazard Class | GHS Classification | Precautionary Advice |
| Acute Toxicity | Warning | Harmful if swallowed.[12] |
| Skin Irritation | Warning | Causes skin irritation.[5][11] |
| Eye Irritation | Warning | Causes serious eye irritation.[5][11] |
| Respiratory Irritation | Warning | May cause respiratory irritation.[5][12] |
Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: All handling should be conducted in a certified chemical fume hood to avoid inhalation of vapors.[13][14]
-
Personal Protective Equipment: Wear nitrile gloves, a lab coat, and chemical safety goggles at all times.
-
General Handling: Avoid contact with skin, eyes, and clothing.[14] Wash hands thoroughly after handling. Keep the container tightly closed when not in use.
Storage and Incompatibilities
-
Storage: Store in a cool, dry, and well-ventilated area away from sources of ignition.[6][15]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[11]
Potential Applications in Research and Drug Development
The strategic placement of three distinct functional groups (methoxy, fluorine, two bromine atoms) on the anisole scaffold opens up a wide array of possibilities for synthetic elaboration.
-
Pharmaceutical Synthesis: The two bromine atoms serve as versatile handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of complex carbon-carbon and carbon-heteroatom bonds. This makes the molecule an excellent scaffold for building novel active pharmaceutical ingredients (APIs).[2]
-
Agrochemical Development: Similar to its role in pharmaceuticals, this compound can be used as an intermediate to create new pesticides and herbicides with potentially enhanced efficacy or novel modes of action.[2]
-
Materials Science: Fluorinated aromatic compounds are precursors to high-performance polymers with superior thermal stability and chemical resistance, such as polyetheretherketone (PEEK).[3] This molecule could be investigated as a monomer or monomer precursor for new specialty polymers.
Conclusion
3,4-Dibromo-2-fluoroanisole represents an intriguing and potentially valuable, yet uncharacterized, chemical entity. This guide provides the necessary theoretical framework and practical, experience-based protocols for its successful synthesis and rigorous structural confirmation. By following a logical, self-validating workflow that integrates predictive analysis with systematic spectroscopic elucidation, researchers can confidently prepare and characterize this compound, unlocking its potential as a versatile building block for innovation in drug discovery, agrochemistry, and materials science.
References
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Chemical Profile of 3-Bromo-2-fluoroanisole for Research. Retrieved from [Link]
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PubChem. (n.d.). 4-Bromo-1-fluoro-2-methoxybenzene. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 2-Bromo-4-fluoroanisole. National Center for Biotechnology Information. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole. Retrieved from [Link]
- Google Patents. (n.d.). CN102146023A - Method for preparing p-fluoro anisole.
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PrepChem.com. (n.d.). Synthesis of 2-fluoro-4-bromoanisole. Retrieved from [Link]
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Chemistry Letters. (1996). A New One-Pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Retrieved from [Link]
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Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet - 3-Fluoroanisole. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis of 3,4-Dibromo-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a plausible synthetic pathway for 3,4-Dibromo-2-fluoroanisole, a halogenated aromatic compound with potential applications in pharmaceutical and agrochemical research. As a Senior Application Scientist, this document is structured to deliver not just a protocol, but a deeper understanding of the reaction mechanisms, the rationale behind procedural choices, and the critical parameters for successful synthesis.
Introduction and Strategic Importance
Halogenated anisoles are valuable intermediates in organic synthesis. The specific substitution pattern of 3,4-Dibromo-2-fluoroanisole, featuring a fluorine atom and two bromine atoms on the anisole core, presents a unique scaffold for the development of novel molecules. The bromine atoms offer versatile handles for further functionalization through cross-coupling reactions, while the fluorine atom can significantly modulate the physicochemical and biological properties of the final products, such as metabolic stability and binding affinity.[1]
Due to the lack of a direct, published synthesis for 3,4-Dibromo-2-fluoroanisole, this guide proposes a logical and scientifically grounded two-step synthetic approach starting from the commercially available 2-fluoroanisole. This pathway involves a sequential electrophilic bromination, a cornerstone reaction in aromatic chemistry.[2]
Proposed Synthetic Pathway: A Two-Step Electrophilic Bromination
The synthesis of 3,4-Dibromo-2-fluoroanisole can be logically approached through the sequential bromination of 2-fluoroanisole. The first step involves the regioselective monobromination to yield 4-Bromo-2-fluoroanisole, a known compound with established synthesis protocols. The second, more challenging step, is the introduction of a second bromine atom at the C3 position of 4-Bromo-2-fluoroanisole.
Caption: Proposed two-step synthesis of 3,4-Dibromo-2-fluoroanisole.
Step 1: Synthesis of 4-Bromo-2-fluoroanisole
The first step is the electrophilic bromination of 2-fluoroanisole. The methoxy group (-OCH3) is a strong activating group and an ortho-, para-director, while the fluorine atom (-F) is a deactivating group but also an ortho-, para-director. The directing effects of the potent methoxy group dominate, leading to the major product being the one where bromine is introduced at the para position (C4) relative to the methoxy group.
Reaction Mechanism: Electrophilic Aromatic Substitution
The bromination of 2-fluoroanisole follows the general mechanism of electrophilic aromatic substitution.[3][4]
Caption: General mechanism of electrophilic aromatic bromination.
Experimental Protocol for the Synthesis of 4-Bromo-2-fluoroanisole
This protocol is adapted from established procedures.[5][6]
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Purity |
| 2-Fluoroanisole | 126.13 | 12.6 g | 0.1 | 99% |
| Bromine | 159.81 | 16.0 g | 0.1 | 99% |
| Chloroform | - | 50 mL | - | ACS grade |
| Sodium hydrogen sulfite solution | - | As needed | - | 10% (w/v) |
| Sodium bicarbonate solution | - | As needed | - | Saturated |
| Anhydrous sodium sulfate | - | As needed | - | Anhydrous |
Procedure:
-
In a flask equipped with a dropping funnel and a magnetic stirrer, dissolve 12.6 g of 2-fluoroanisole in 50 ml of chloroform.[6]
-
Cool the mixture to 0-10 °C using an ice bath.
-
Slowly add 16.0 g of bromine dropwise over 1 hour, maintaining the temperature between 0° and 10° C.[6]
-
After the addition is complete, stir the reaction mixture at the same temperature for an additional hour.[6]
-
Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (60-63 °C) for 6 hours.[6]
-
After cooling, wash the chloroform solution sequentially with a 10% aqueous solution of sodium hydrogen sulfite (to remove unreacted bromine), a saturated aqueous solution of sodium bicarbonate, and water.[6]
-
Dry the organic layer over anhydrous sodium sulfate.[5]
-
Remove the chloroform by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain 4-Bromo-2-fluoroanisole.[5][6]
Expected Outcome:
Step 2: Synthesis of 3,4-Dibromo-2-fluoroanisole
This step involves the bromination of 4-Bromo-2-fluoroanisole. The starting material is now less reactive due to the presence of two deactivating halogen substituents. The directing effects of the substituents on 4-Bromo-2-fluoroanisole are as follows:
-
-OCH3 (at C1): Strongly activating, ortho-, para-directing (to C2, C4, C6). C2 and C4 are blocked. Directs to C6.
-
-F (at C2): Weakly deactivating, ortho-, para-directing (to C1, C3, C5). C1 is blocked. Directs to C3 and C5.
-
-Br (at C4): Deactivating, ortho-, para-directing (to C1, C3, C5). C1 is blocked. Directs to C3 and C5.
The target position is C3. Both the fluorine and bromine atoms direct to this position. However, the ring is deactivated, and there might be steric hindrance from the adjacent substituents at C2 and C4. Therefore, more forcing reaction conditions or a catalyst may be necessary compared to the first bromination.
Proposed Experimental Protocol for the Synthesis of 3,4-Dibromo-2-fluoroanisole
NOTE: This is a proposed protocol based on general principles for the bromination of deactivated aromatic rings. Optimization will likely be required.
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Rationale for Use |
| 4-Bromo-2-fluoroanisole | 205.02 | Starting material |
| N-Bromosuccinimide (NBS) | 177.98 | A milder and more selective brominating agent than Br2, which can help control over-bromination.[2] |
| Iron(III) bromide (FeBr3) | 295.56 | A Lewis acid catalyst to polarize the brominating agent and increase its electrophilicity, necessary for a deactivated ring.[4] |
| Dichloromethane or Acetic Acid | - | Solvent. Acetic acid can help to moderate the reaction.[8] |
Procedure:
-
In a round-bottom flask protected from moisture, dissolve 4-Bromo-2-fluoroanisole in a suitable solvent like dichloromethane or acetic acid.
-
Add a catalytic amount of iron(III) bromide.
-
Slowly add one equivalent of N-Bromosuccinimide in portions at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
If the reaction is slow, gentle heating may be applied.
-
Upon completion, quench the reaction with a reducing agent solution (e.g., sodium thiosulfate) to destroy any remaining brominating agent.
-
Perform an aqueous workup, washing with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Self-Validation and Trustworthiness:
-
Reaction Monitoring: The progress of the reaction should be carefully monitored to avoid the formation of polybrominated byproducts.
-
Product Characterization: The final product must be thoroughly characterized by techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm the structure and regiochemistry of the dibromination. The expected product, 3,4-Dibromo-2-fluoroanisole, will have a unique spectroscopic signature.
Safety Considerations
-
Bromine: Highly corrosive, toxic, and causes severe burns. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Halogenated Organic Compounds: Potentially toxic and irritants. Avoid inhalation and skin contact.[9][10]
-
Solvents: Chloroform and dichloromethane are volatile and potentially carcinogenic. Use in a fume hood.
-
Iron(III) bromide: Corrosive and moisture-sensitive.
Conclusion
The synthesis of 3,4-Dibromo-2-fluoroanisole is proposed via a two-step electrophilic bromination of 2-fluoroanisole. While the first step to 4-Bromo-2-fluoroanisole is well-documented, the second bromination requires careful consideration of reaction conditions due to the deactivated nature of the substrate. The provided protocol for the second step is a starting point for further optimization by researchers. Thorough analytical characterization is crucial to confirm the successful synthesis of the target molecule. This guide provides the foundational knowledge and a practical framework for the synthesis of this potentially valuable chemical intermediate.
References
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Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. [Link]
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ResearchGate. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. [Link]
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National Institutes of Health. Synthesis of 1‑Fluoroalkyl-5-Substituted-1,2,3-Triazoles from Carbonyl-Stabilized Phosphonium Ylides. [Link]
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Royal Society of Chemistry. Regioselective synthesis of 4-fluoro-1,5-disubstituted-1,2,3-triazoles from synthetic surrogates of α-fluoroalkynes. [Link]
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ResearchGate. Synthesis of 3‐ and 5‐fluoroalkyl‐substituted isoxazoles via 1,2 -. [Link]
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Oriental Journal of Chemistry. Synthesis of Fluoro Substituted Benzothiazole for Pharmacological and Biological Screening. [Link]
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YouTube. Regioselectivity in Radical Bromination in Organic Chemistry. [Link]
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The Emergence of 3,4-Dibromo-2-fluoroanisole: A Technical Guide for Advanced Synthesis
An In-depth Exploration of a Niche Polyhalogenated Building Block for Pharmaceutical and Agrochemical Innovation
Introduction: The Strategic Importance of Polyhalogenated Anisoles
In the landscape of modern medicinal chemistry and materials science, polyhalogenated aromatic compounds serve as indispensable building blocks. Their unique electronic properties, metabolic stability, and ability to form specific non-covalent interactions make them privileged scaffolds in the design of novel therapeutic agents and functional materials. Among these, the substituted anisole framework is of particular interest due to the directing effects and electronic contributions of the methoxy group. This guide focuses on a specific, yet potentially valuable, member of this class: 3,4-Dibromo-2-fluoroanisole (CAS No. 1375069-24-1).
While the formal "discovery" of this compound is not extensively documented in readily available literature, its emergence is a logical progression in the exploration of chemical space for drug discovery and agrochemical development. The strategic placement of two bromine atoms and a fluorine atom on the anisole ring offers a unique combination of steric and electronic features, providing medicinal chemists with a versatile platform for generating novel molecular architectures. This document serves as a comprehensive technical guide, offering insights into its plausible synthesis, characterization, potential applications, and safe handling, based on established principles of organic chemistry and data from structurally related compounds.
Proposed Synthesis of 3,4-Dibromo-2-fluoroanisole: A Rational Approach
The synthesis of 3,4-Dibromo-2-fluoroanisole can be logically approached through the electrophilic bromination of a suitable fluoroanisole precursor. The methoxy group is a strong activating group and an ortho-, para-director, while the fluorine atom is a deactivating group but also an ortho-, para-director. In 2-fluoroanisole, the positions para (position 4) and ortho (position 6) to the methoxy group are activated. The position para to the fluorine (position 5) is also activated. The interplay of these directing effects is crucial in designing a selective synthesis.
A plausible and efficient route to 3,4-Dibromo-2-fluoroanisole involves a two-step bromination of 2-fluoroanisole. The first bromination is expected to occur at the position para to the strongly activating methoxy group. Subsequent bromination would then be directed to one of the remaining activated positions.
Experimental Protocol: A Step-by-Step Guide
This protocol is a proposed method based on established procedures for the bromination of substituted anisoles.[1][2][3]
Step 1: Synthesis of 4-Bromo-2-fluoroanisole
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-fluoroanisole (1.0 eq.) in a suitable solvent such as chloroform or acetic acid.
-
Bromination: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of bromine (1.0 eq.) in the same solvent from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the excess bromine by adding a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, wash it with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Step 2: Synthesis of 3,4-Dibromo-2-fluoroanisole
-
Reaction Setup: In a similar setup as Step 1, dissolve the purified 4-Bromo-2-fluoroanisole (1.0 eq.) in a suitable solvent. The choice of solvent might need optimization, with options including chloroform, acetic acid, or a stronger acid like sulfuric acid to facilitate the second bromination.
-
Second Bromination: Add N-Bromosuccinimide (NBS) (1.0-1.2 eq.) portion-wise to the solution at room temperature. Alternatively, a solution of bromine in a suitable solvent can be used. The reaction may require heating to proceed at a reasonable rate.
-
Reaction Monitoring and Work-up: Monitor the reaction by TLC or GC-MS. The work-up procedure is similar to Step 1, involving quenching with sodium thiosulfate, washing with sodium bicarbonate and brine.
-
Purification: The final product, 3,4-Dibromo-2-fluoroanisole, can be purified by recrystallization or column chromatography to yield the pure compound.
Causality in Experimental Choices
-
Choice of Brominating Agent: Liquid bromine is a common and effective brominating agent for activated aromatic rings. NBS is a solid, easier-to-handle alternative that can provide a slow and controlled release of bromine, which can be advantageous for selectivity.
-
Solvent Selection: Chloroform and acetic acid are common solvents for bromination as they are relatively inert to the reaction conditions. The use of a protic acid like acetic acid can enhance the electrophilicity of bromine.
-
Temperature Control: The initial bromination is performed at low temperatures to control the reaction rate and minimize the formation of polybrominated byproducts. The second bromination might require heating to overcome the deactivating effect of the first bromine substituent.
-
Work-up Procedure: The aqueous work-up is essential to remove unreacted bromine, neutralize the acidic byproducts (HBr), and purify the crude product before final purification.
Experimental Workflow Diagram
Caption: Proposed two-step synthesis of 3,4-Dibromo-2-fluoroanisole.
Physicochemical and Spectroscopic Characterization
While experimental data for 3,4-Dibromo-2-fluoroanisole is scarce, we can predict its key properties based on its structure and data from related isomers like 2,4-dibromoanisole and 2,6-Dibromo-4-fluoroanisole.[4][5]
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₇H₅Br₂FO |
| Molecular Weight | 283.92 g/mol |
| Appearance | Likely a colorless to pale yellow liquid or a low-melting solid |
| Boiling Point | Expected to be >250 °C at atmospheric pressure |
| Solubility | Insoluble in water, soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, hexane) |
| ¹H NMR | Two aromatic protons appearing as doublets or doublets of doublets in the range of 6.8-7.5 ppm. A singlet for the methoxy group around 3.8-4.0 ppm. |
| ¹³C NMR | Aromatic carbons in the range of 110-160 ppm. The carbon bearing the methoxy group will be downfield. Carbons attached to halogens will show characteristic shifts. |
| ¹⁹F NMR | A singlet or a multiplet depending on the coupling with neighboring protons. |
| Mass Spectrometry | A characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a 1:2:1 ratio). |
| IR Spectroscopy | C-H stretching (aromatic) ~3100-3000 cm⁻¹, C-O stretching (aryl ether) ~1250 cm⁻¹, C-Br and C-F stretching in the fingerprint region. |
Potential Applications in Drug Discovery and Agrochemicals
Polyhalogenated organic molecules are crucial in the development of new pharmaceuticals and agrochemicals.[6][7] The presence of halogens can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
-
Metabolic Stability: The introduction of fluorine and bromine atoms can block sites of metabolism, increasing the half-life of a drug molecule.
-
Lipophilicity and Permeability: Halogens increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes.
-
Binding Interactions: Bromine atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets.
-
Scaffold for Further Functionalization: The bromine atoms in 3,4-Dibromo-2-fluoroanisole can be readily converted to other functional groups via transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), providing access to a wide range of derivatives.
Given these properties, 3,4-Dibromo-2-fluoroanisole is a promising starting material for the synthesis of novel bioactive compounds, including but not limited to:
-
Kinase Inhibitors: Many kinase inhibitors feature halogenated aromatic rings that occupy hydrophobic pockets in the ATP binding site.
-
GPCR Ligands: The modulation of lipophilicity and the introduction of specific interactions can be key to designing potent and selective G-protein coupled receptor ligands.
-
Agrochemicals: The development of new herbicides, fungicides, and insecticides often relies on halogenated scaffolds to enhance efficacy and environmental persistence.
Safety and Handling
Potential Hazards:
-
Skin and Eye Irritation: Halogenated aromatic compounds are often irritating to the skin and eyes.
-
Respiratory Irritation: Inhalation of vapors or dust may cause respiratory tract irritation.
-
Toxicity: While specific toxicity data is unavailable, it should be handled as a potentially toxic substance.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
3,4-Dibromo-2-fluoroanisole represents a valuable, albeit underexplored, building block for chemical synthesis. Its unique substitution pattern offers a wealth of opportunities for the creation of novel molecules with potential applications in drug discovery and agrochemical research. The proposed synthetic route provides a practical starting point for its preparation in the laboratory. As the demand for new and diverse chemical scaffolds continues to grow, it is anticipated that the utility of niche compounds like 3,4-Dibromo-2-fluoroanisole will become increasingly recognized. Further research into its synthesis, reactivity, and application in the development of bioactive compounds is warranted and holds significant promise for advancing the fields of medicinal and materials chemistry.
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3,4-Dibromo-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Note on Scientific Diligence
As a Senior Application Scientist, my primary commitment is to the safety and success of fellow researchers. The subject of this guide, 3,4-Dibromo-2-fluoroanisole, is a specialized halogenated aromatic compound. Such molecules are invaluable building blocks in medicinal chemistry and materials science, often utilized for their unique electronic and steric properties in complex syntheses like palladium-catalyzed cross-couplings.[1] The strategic incorporation of fluorine and bromine atoms can significantly influence a molecule's pharmacokinetic profile, metabolic stability, and target binding affinity, making compounds like this central to modern drug discovery.[2][3][4]
However, comprehensive, publicly available safety data, including a specific Safety Data Sheet (SDS), for 3,4-Dibromo-2-fluoroanisole is limited. In the spirit of proactive safety and scientific integrity, this guide has been constructed by synthesizing and extrapolating data from structurally analogous compounds, such as 4-bromo-2-fluoroanisole, 2-bromo-4-fluoroanisole, and other halogenated anisoles.[5][6][7][8] This approach allows us to establish a robust safety framework based on the known hazards of the functional groups and the core chemical scaffold. This document must be used in conjunction with your institution's specific safety protocols and a thorough, case-by-case risk assessment before any experimental work begins.
Section 1: Hazard Profile & Chemical Identity
Understanding the intrinsic properties of a chemical is the foundation of safe handling. While detailed toxicological data for 3,4-Dibromo-2-fluoroanisole is not available, the hazard profile can be reliably inferred from its chemical family.
Anticipated Hazards and GHS Classification
Based on consistent data from close structural analogues, 3,4-Dibromo-2-fluoroanisole is anticipated to be classified as follows:
-
Skin Irritation (Category 2): Causes skin irritation.[6][7][8][9]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[6][7][8][9]
-
Specific Target Organ Toxicity – Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[6][9]
The signal word "Warning" is appropriate for this hazard profile.[6][7] It is crucial to recognize that exposure via inhalation, skin contact, or eye contact are the primary routes of occupational risk.
Physicochemical Data Summary
The following table summarizes the known and estimated properties of 3,4-Dibromo-2-fluoroanisole and a key analogue for reference. These values are critical for engineering controls, storage decisions, and experimental design.
| Property | 3,4-Dibromo-2-fluoroanisole (Target) | 4-Bromo-2-fluoroanisole (Analogue)[5] |
| Molecular Formula | C₇H₅Br₂FO | C₇H₆BrFO |
| Molecular Weight | 283.92 g/mol | 205.03 g/mol [5] |
| Appearance | Anticipated to be a solid or liquid (e.g., white powder) | Powder Solid[5] |
| Boiling Point | Data not available | 84 °C @ 7 mmHg[5] |
| Melting Point | Data not available | 16 °C / 60.8 °F[5] |
| Flash Point | Data not available | 98 °C / 208.4 °F[5] |
| Incompatible Materials | Strong oxidizing agents[5] | Strong oxidizing agents[5] |
| Hazardous Decomp. | Thermal decomposition may release CO, CO₂, Hydrogen halides (HBr), and Gaseous hydrogen fluoride (HF).[5] | Thermal decomposition can lead to release of irritating gases and vapors, Carbon monoxide (CO), Carbon dioxide (CO2), Hydrogen halides, Gaseous hydrogen fluoride (HF).[5] |
Section 2: The Core Protocol – A System for Safe Handling
The causality behind safe handling is straightforward: prevent exposure. The following protocols are designed as a self-validating system where engineering controls, administrative procedures, and personal protective equipment (PPE) work in concert to minimize risk.
Engineering Controls: The First Line of Defense
The primary control measure is to handle 3,4-Dibromo-2-fluoroanisole within a properly functioning chemical fume hood. This is non-negotiable. The rationale is to contain any vapors, mists, or dust at the source, preventing inhalation, which is a key exposure route.[8][10]
-
Ventilation: Ensure adequate ventilation, especially in confined areas.[5] A certified chemical fume hood is mandatory for all weighing, transferring, and reaction workups.
-
Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[11][12] This is a critical failsafe to mitigate the consequences of accidental exposure.
Personal Protective Equipment (PPE): The Last Barrier
PPE is not a substitute for robust engineering controls but is essential for protecting against splashes, spills, and unforeseen contact.
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5][11]
-
Skin and Body Protection:
-
Gloves: Wear chemical-impermeable gloves.[13] Nitrile gloves are a common choice, but it is best practice to consult a glove compatibility chart for halogenated aromatic compounds. Change gloves immediately if contamination is suspected.
-
Lab Coat: A flame-retardant lab coat or gown with a closed front and tight-fitting cuffs is required.
-
-
Respiratory Protection: Under normal use conditions within a fume hood, no additional respiratory protection is typically needed.[5] If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a respirator with an appropriate cartridge for organic vapors should be used by trained personnel.
The sequence of donning and doffing PPE is critical to prevent cross-contamination.
Caption: PPE Donning and Doffing Sequence.
Section 3: Step-by-Step Experimental Protocols
Handling and Storage Protocol
-
Procurement & Receipt: Upon receipt, inspect the container for damage. Log the chemical into your inventory.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][8][12] The storage location should be away from incompatible materials, specifically strong oxidizing agents.[5][12]
-
Weighing and Transfer:
-
End of Use: After use, securely seal the container. Clean the external surface of the container before returning it to storage. Wash hands and any exposed skin thoroughly after handling.[5][7]
Emergency Response Protocols
Rapid and correct response to an exposure or spill is critical.
-
In Case of Skin Contact: Immediately wash off with soap and plenty of water while removing all contaminated clothing and shoes.[5][13] If skin irritation occurs, seek medical advice/attention.[5][7]
-
In Case of Eye Contact: Immediately rinse cautiously with water for several minutes (at least 15 minutes).[5] Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
-
In Case of Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing.[5][13] Call a POISON CENTER or doctor/physician if you feel unwell.[5]
-
In Case of Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[5][8] Drink plenty of water.[5] Seek immediate medical assistance.
Caption: Small Spill Response Workflow.
Disposal Protocol
Unused 3,4-Dibromo-2-fluoroanisole and any contaminated materials (e.g., absorbent from spills, contaminated gloves) are considered hazardous chemical waste.
-
Segregation: Do not mix with other waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) office.
-
Containment: Collect waste in a suitable, closed, and properly labeled container.[5] The label should clearly state "Hazardous Waste" and list the chemical contents.
-
Disposal: Dispose of the contents/container to an approved waste disposal plant.[5][15] Never dispose of halogenated aromatic compounds down the drain.[16] The presence of bromine can have long-term environmental consequences and may require specific incineration protocols to prevent the formation of toxic byproducts.[17][18]
Conclusion: A Culture of Safety
While 3,4-Dibromo-2-fluoroanisole is a valuable reagent in the pursuit of novel therapeutics and materials, its handling demands a systematic and informed approach to safety. By understanding its inferred hazards, implementing robust engineering controls, and adhering to meticulous handling protocols, researchers can confidently and safely leverage its synthetic potential. Always prioritize a thorough risk assessment before beginning any new procedure.
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PubChem. 2-Bromo-4-fluoroanisole (CID 136292). National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. 4-Bromo-1-fluoro-2-methoxybenzene (CID 13604909). National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (2025, August 6). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
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PubMed. Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]
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An In-depth Technical Guide to the Physical Properties of 3,4-Dibromo-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction and Molecular Identity
3,4-Dibromo-2-fluoroanisole is a polysubstituted aromatic ether. Its structure, featuring a methoxy group, a fluorine atom, and two bromine atoms on the benzene ring, suggests its potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials. The specific arrangement of these substituents is expected to significantly influence its reactivity, metabolic stability, and intermolecular interactions. Understanding the fundamental physical properties of this molecule is a critical first step in its evaluation for any potential application.
The accurate characterization of a compound's physical properties is paramount in drug discovery and development. These properties govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation feasibility.[1][2] For instance, solubility directly impacts bioavailability, while melting and boiling points are crucial indicators of purity and stability.
Molecular Structure:
Caption: Workflow for Melting Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Ensure the 3,4-Dibromo-2-fluoroanisole sample is completely dry, as residual solvent can depress the melting point. [3]Grind a small amount of the solid into a fine powder.
-
Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.
-
Coarse Measurement: Heat the sample rapidly to get an approximate melting range. This helps in saving time during the accurate determination.
-
Accurate Measurement: Allow the apparatus to cool. Using a fresh sample, heat to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.
-
Data Recording: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.
-
Validation: A pure compound will exhibit a sharp melting range. If the range is broad, the sample may require further purification.
Boiling Point Determination
The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. It is a characteristic physical property that provides information about the volatility and purity of a liquid.
Methodology: Micro-Boiling Point (Thiele Tube Method)
This technique is suitable for small sample volumes and provides accurate results. [4]
Caption: Workflow for Micro-Boiling Point Determination.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (a few drops) of liquid 3,4-Dibromo-2-fluoroanisole into a small test tube.
-
Capillary Insertion: Place a capillary tube, sealed at one end, into the test tube with the open end submerged in the liquid.
-
Apparatus Assembly: Attach the test tube to a thermometer using a rubber band. The bottom of the test tube should be level with the thermometer bulb.
-
Heating: Clamp the thermometer and immerse the assembly in a Thiele tube containing a high-boiling mineral oil. Heat the side arm of the Thiele tube gently.
-
Observation: As the temperature rises, a stream of bubbles will emerge from the capillary tube.
-
Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.
Solubility Determination
Solubility, particularly aqueous solubility, is a critical parameter in drug development as it directly influences a drug's absorption and bioavailability. [1][2] Methodology: Shake-Flask Method
The shake-flask method is a reliable technique for determining the thermodynamic solubility of a compound. [5][6] Step-by-Step Protocol:
-
Sample Preparation: Add an excess amount of solid 3,4-Dibromo-2-fluoroanisole to a known volume of the desired solvent (e.g., water, buffer) in a sealed vial. The excess solid is necessary to ensure that a saturated solution is formed. [5]2. Equilibration: Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. [6]3. Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.
-
Quantification: Analyze the concentration of the solute in the clear supernatant/filtrate using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Validation: The experiment should be performed in triplicate to ensure the reproducibility of the results.
Spectroscopic Profile (Predicted)
While experimental spectra for 3,4-Dibromo-2-fluoroanisole are not available, its spectroscopic characteristics can be predicted based on the analysis of its functional groups and comparison with similar molecules.
¹H NMR Spectroscopy
-
Aromatic Protons: The two protons on the aromatic ring are expected to appear in the range of 6.5-8.0 ppm. [7][8]Their chemical shifts and coupling patterns will be influenced by the electronic effects of the four substituents.
-
Methoxy Protons: The methyl protons of the methoxy group are expected to appear as a singlet at approximately 3.8-4.0 ppm. [9]
¹³C NMR Spectroscopy
-
Aromatic Carbons: The six carbons of the benzene ring are expected to resonate in the 110-160 ppm region. [10]The carbon attached to the fluorine will likely show a large one-bond C-F coupling constant.
-
Methoxy Carbon: The carbon of the methoxy group should appear further upfield, typically in the 55-60 ppm range.
Infrared (IR) Spectroscopy
-
C-O Stretch: Aromatic ethers typically show a strong C-O stretching band around 1250 cm⁻¹. [3][11]* Aromatic C-H Stretch: Look for absorptions above 3000 cm⁻¹.
-
Aromatic C=C Bending: Peaks in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
-
C-Br and C-F Stretches: These will appear in the fingerprint region (below 1300 cm⁻¹).
Significance in Drug Discovery and Development
The physicochemical properties of a molecule like 3,4-Dibromo-2-fluoroanisole are critical determinants of its potential as a drug candidate.
-
Solubility and Lipophilicity (LogP): A balance between aqueous solubility and lipophilicity is crucial for oral absorption and membrane permeability. [1][2]The presence of halogens generally increases lipophilicity.
-
Melting Point: A high melting point can sometimes correlate with poor solubility. It is also an important factor in the manufacturability and stability of a solid dosage form.
-
Molecular Weight: A molecular weight under 500 g/mol is generally preferred for good oral bioavailability, a criterion that 3,4-Dibromo-2-fluoroanisole meets. [12]* Halogenation: The presence and positioning of fluorine and bromine atoms can significantly impact metabolic stability by blocking sites of oxidation by cytochrome P450 enzymes. Halogen bonds can also contribute to target binding affinity.
Safety and Handling
As specific safety data for 3,4-Dibromo-2-fluoroanisole is not available, it should be handled with the standard precautions for a novel chemical compound. Based on data for similar halogenated anisoles, it should be considered as a potential irritant to the skin, eyes, and respiratory system. [13]Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This technical guide provides a foundational understanding of the physical properties of 3,4-Dibromo-2-fluoroanisole for researchers and drug development professionals. While the lack of experimental data necessitates a reliance on predicted values and analogies to similar structures, the outlined experimental protocols provide a clear path for the empirical validation of these crucial parameters. A thorough characterization of its physical properties will be essential for unlocking the potential of this halogenated anisole in future scientific endeavors.
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Fiveable. (n.d.). Physicochemical properties | Medicinal Chemistry Class Notes. Retrieved January 26, 2026, from [Link]
-
Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved January 26, 2026, from [Link]
-
PubChem. (n.d.). 2,4-Dibromoanisole. Retrieved January 26, 2026, from [Link]
-
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Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved January 26, 2026, from [Link]
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Bartleby. (n.d.). IR Spectrum Of Anisole. Retrieved January 26, 2026, from [Link]
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Canadian Science Publishing. (n.d.). VIII. 13C SPECTRA OF SOME SUBSTITUTED ANISOLES. Retrieved January 26, 2026, from [Link]
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Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved January 26, 2026, from [Link]
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University of Calgary. (n.d.). Melting point determination. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved January 26, 2026, from [Link]
-
JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). Retrieved January 26, 2026, from [Link]
-
JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives. Retrieved January 26, 2026, from [Link]
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Chemistry LibreTexts. (2025, January 22). 2.10: Spectroscopy of Aromatic Compounds. Retrieved January 26, 2026, from [Link]
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National Academies Press. (n.d.). Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives. Retrieved January 26, 2026, from [Link]
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Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 3,4-Dibromo-2-fluoroanisole
Introduction: The Strategic Value of Functionalized Fluoroanisoles in Modern Drug Discovery
The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry, profoundly influencing a compound's metabolic stability, lipophilicity, and target-binding affinity.[1][2] The 2-fluoroanisole scaffold, in particular, is a privileged motif found in a range of biologically active compounds.[3] Its strategic deployment can lead to enhanced pharmacokinetic and pharmacodynamic properties.[4] The selective functionalization of readily available, polyhalogenated building blocks like 3,4-Dibromo-2-fluoroanisole via robust and versatile cross-coupling methodologies is therefore of paramount importance to researchers, scientists, and drug development professionals.
The Suzuki-Miyaura coupling reaction stands as a preeminent tool for the formation of carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acid coupling partners.[5][6] This guide provides a detailed technical overview and practical protocols for the strategic application of Suzuki coupling reactions to 3,4-Dibromo-2-fluoroanisole, a versatile substrate poised for the synthesis of complex molecular architectures. We will delve into the mechanistic underpinnings that govern regioselectivity and provide field-proven protocols for both mono- and diarylation, enabling the controlled and predictable synthesis of novel chemical entities.
Mechanistic Insights: Achieving Regioselectivity in the Suzuki Coupling of 3,4-Dibromo-2-fluoroanisole
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[7] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide.
-
Transmetalation: The organic moiety from the organoboron reagent is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
For a dihalogenated substrate such as 3,4-Dibromo-2-fluoroanisole, the critical challenge and synthetic opportunity lies in controlling the regioselectivity of the initial oxidative addition. The relative reactivity of the two C-Br bonds is dictated by a combination of steric and electronic factors.
-
Electronic Effects: The fluorine atom at the C2 position and the methoxy group at the C1 position exert electron-withdrawing and electron-donating effects, respectively, which modulate the electron density at the C3 and C4 positions. Generally, a more electron-deficient C-Br bond will undergo oxidative addition more readily.
-
Steric Hindrance: The bromine at the C3 position is flanked by the fluorine and the other bromine atom, making it more sterically hindered than the bromine at the C4 position. This steric congestion can disfavor the approach of the bulky palladium catalyst.
Based on these principles, it is generally expected that the C4-Br bond is more reactive towards oxidative addition in a Suzuki coupling reaction due to its lower steric hindrance. This preferential reactivity allows for selective mono-arylation at the 4-position. Subsequent functionalization at the 3-position can then be achieved under more forcing conditions or with a different catalyst system, enabling the synthesis of unsymmetrical di-aryl products.
Experimental Protocols
The following protocols are designed as robust starting points for the Suzuki coupling of 3,4-Dibromo-2-fluoroanisole. Optimization of specific parameters may be necessary for different boronic acid coupling partners.
Protocol 1: Selective Mono-arylation at the C4 Position
This protocol is optimized for the selective coupling at the less sterically hindered C4 position.
Materials:
-
3,4-Dibromo-2-fluoroanisole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane
-
Water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 3,4-Dibromo-2-fluoroanisole, the arylboronic acid, and potassium carbonate.
-
Add Pd(dppf)Cl₂ to the flask.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask.
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Workflow for the selective mono-arylation of 3,4-Dibromo-2-fluoroanisole.
Protocol 2: Stepwise Di-arylation
This protocol outlines a two-step procedure for the synthesis of unsymmetrical diarylated products.
Step 1: First Suzuki Coupling (as per Protocol 1)
Follow Protocol 1 to synthesize the mono-arylated intermediate, 4-Aryl-3-bromo-2-fluoroanisole. Purify this intermediate before proceeding to the second step.
Step 2: Second Suzuki Coupling
Materials:
-
4-Aryl-3-bromo-2-fluoroanisole (from Step 1) (1.0 equiv)
-
Second Arylboronic acid (1.5 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.05 equiv)
-
Tri-tert-butylphosphine (P(t-Bu)₃) (0.1 equiv)
-
Potassium phosphate (K₃PO₄) (3.0 equiv)
-
Toluene
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the 4-Aryl-3-bromo-2-fluoroanisole, the second arylboronic acid, and potassium phosphate.
-
In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ and P(t-Bu)₃ in a small amount of degassed toluene.
-
Add the catalyst solution to the reaction flask.
-
Add additional degassed toluene to the reaction flask.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the work-up and purification procedure as described in Protocol 1.
Data Presentation: Key Parameters and Their Influence
The choice of catalyst, ligand, base, and solvent significantly impacts the yield and selectivity of Suzuki coupling reactions with dihalogenated substrates. The following table summarizes general trends observed in the literature for similar systems, which can be applied as a starting point for the optimization of reactions with 3,4-Dibromo-2-fluoroanisole.
| Parameter | Condition | Expected Outcome for 3,4-Dibromo-2-fluoroanisole | Rationale |
| Catalyst | Pd(dppf)Cl₂ | Good for selective mono-arylation at C4. | Often provides a good balance of activity and selectivity for less reactive C-Br bonds. |
| Pd₂(dba)₃ / Buchwald Ligand | Higher activity, may lead to di-arylation if not controlled. | Bulky, electron-rich phosphine ligands promote oxidative addition and reductive elimination. | |
| Ligand | dppf | Good for selective mono-arylation. | Provides a stable catalyst complex suitable for selective reactions. |
| Buchwald-type phosphines | Can be used for the more challenging second coupling at the hindered C3 position. | Highly active ligands capable of coupling sterically demanding substrates. | |
| Base | K₂CO₃ | Effective for the first, more facile coupling. | A moderately strong base suitable for a wide range of Suzuki couplings. |
| K₃PO₄ or Cs₂CO₃ | Often used for more challenging couplings, including the second arylation. | Stronger bases that can facilitate the transmetalation of less reactive boronic acids. | |
| Solvent | Dioxane/Water | A common and effective solvent system for many Suzuki reactions. | The aqueous component is often crucial for the transmetalation step. |
| Toluene or DMF | Can be used for higher temperature reactions, especially for the second coupling. | Aprotic polar solvents can enhance the reaction rate. |
Conclusion
The Suzuki-Miyaura coupling of 3,4-Dibromo-2-fluoroanisole offers a powerful and flexible strategy for the synthesis of a diverse array of functionalized 2-fluoroanisole derivatives. By carefully selecting the reaction conditions, particularly the catalyst system and stoichiometry of the reagents, a high degree of control over mono- and di-arylation can be achieved. The protocols and insights provided in this guide serve as a robust foundation for researchers to explore the synthetic potential of this versatile building block in the pursuit of novel molecules for drug discovery and materials science.
References
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Böhm, H.-J., et al. (2004). Fluorine in Medicinal Chemistry. Angewandte Chemie International Edition, 43(24), 3064-3087. [Link]
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. [Link]
-
Xing, L. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(5), 764-773. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Beaudry, C. M. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. Organic & Biomolecular Chemistry, 13(17), 4874-4877. [Link]
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Application Note: 3,4-Dibromo-2-fluoroanisole as a Versatile Building Block in Modern Pharmaceutical Synthesis
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry, often enhancing critical drug properties such as metabolic stability, membrane permeability, and binding affinity.[1][2] 3,4-Dibromo-2-fluoroanisole (CAS 1375069-24-1) has emerged as a highly valuable and versatile building block for the synthesis of complex pharmaceutical intermediates. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the effective utilization of this reagent. We will explore its key physicochemical properties, discuss its primary applications in regioselective cross-coupling and organometallic reactions, and provide detailed, field-proven protocols to demonstrate its synthetic utility.
Introduction: The Strategic Advantage of Fluorinated Building Blocks
Approximately 20% of all commercial pharmaceuticals contain at least one fluorine atom, a testament to the profound impact of fluorination on molecular properties.[3] The presence of fluorine can modulate pKa, improve resistance to oxidative metabolism, and enhance interactions with target proteins, making fluorinated compounds highly sought after in drug discovery programs.[2][4]
3,4-Dibromo-2-fluoroanisole is a trifunctionalized aromatic ring that offers a powerful combination of reactive sites:
-
Two Differentiated Bromine Atoms: The bromine atoms at the C3 and C4 positions exhibit distinct electronic and steric environments, enabling regioselective functionalization through sequential reactions.
-
An Ortho-Fluorine Atom: The fluorine atom, positioned ortho to the methoxy group, significantly influences the electronic nature of the ring and can serve as a handle for further modification or as a critical element for modulating the final compound's bioactivity.
-
A Methoxy Group: This group acts as a steric and electronic director and can be a precursor to a phenol, providing another point for diversification.
This unique arrangement makes 3,4-Dibromo-2-fluoroanisole an ideal starting material for constructing complex molecular architectures found in a variety of therapeutic agents.[5]
Physicochemical Properties & Safety Data
Proper handling and storage are paramount for ensuring experimental success and laboratory safety. Below is a summary of the key properties of 3,4-Dibromo-2-fluoroanisole and general safety guidelines derived from safety data sheets of structurally similar compounds.
Table 1: Physicochemical Data
| Property | Value | Reference |
| CAS Number | 1375069-24-1 | [6] |
| Molecular Formula | C₇H₅Br₂FO | [6] |
| Molecular Weight | 283.92 g/mol | [6] |
| Appearance | (Typically) Off-white to pale yellow solid | Inferred |
| SMILES | COC1=CC=C(Br)C(Br)=C1F | [6] |
Safety & Handling Precautions:
-
Hazard Statements: Harmful if swallowed (H302) and causes skin irritation (H315) are common for similar brominated aromatic compounds.[7]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[8][9]
-
Storage: Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Keep the container tightly closed.[9]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Core Synthetic Applications & Mechanistic Rationale
The synthetic utility of 3,4-Dibromo-2-fluoroanisole is primarily centered on the differential reactivity of its two carbon-bromine bonds. This allows for a stepwise and controlled elaboration of the molecular scaffold.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of pharmaceutical synthesis for creating carbon-carbon and carbon-heteroatom bonds. The bromine at the C4 position is generally more sterically accessible and electronically favorable for oxidative addition to a Palladium(0) catalyst compared to the more hindered C3 bromine, which is flanked by both a bromine and a fluorine atom. This reactivity difference is the key to achieving regioselectivity.
Causality: The choice of catalyst, ligand, and base is critical. Ligands such as SPhos or XPhos are often employed for their ability to promote the oxidative addition of sterically hindered aryl bromides and facilitate high-turnover catalysis. A weak inorganic base like potassium carbonate or phosphate is typically sufficient to facilitate the transmetalation step without causing unwanted side reactions.
A prime example is the Suzuki-Miyaura cross-coupling , which is widely used to form biaryl structures.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Selective Lithium-Halogen Exchange
Another powerful technique is the lithium-halogen exchange, which converts a C-Br bond into a highly nucleophilic C-Li bond. This reaction is performed at low temperatures (typically -78 °C) using an organolithium reagent like n-butyllithium. The resulting aryllithium species can then be quenched with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.) to install new functional groups.
Causality: The kinetic acidity of the protons on the aromatic ring and the directing effects of the substituents can influence the selectivity of the exchange. The C4-Br bond is generally expected to undergo exchange more readily due to lower steric hindrance. The extremely low temperature is critical to prevent side reactions, such as the degradation of the organolithium reagent or unwanted elimination/rearrangement pathways.
Detailed Experimental Protocols
The following protocols are representative examples designed to be self-validating through the inclusion of purification and analytical steps.
Protocol 1: Regioselective Monosubstitution via Suzuki-Miyaura Cross-Coupling
This protocol describes the selective coupling of an arylboronic acid at the C4 position of 3,4-Dibromo-2-fluoroanisole.
Objective: To synthesize 4-Aryl-3-bromo-2-fluoroanisole.
Materials:
-
3,4-Dibromo-2-fluoroanisole (1.0 eq)
-
Arylboronic acid (1.1 eq)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄, 3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Water (Degassed)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware for workup
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3,4-Dibromo-2-fluoroanisole, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of solvent to water).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically complete within 12-24 hours).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification & Validation:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Validate the structure and purity of the desired product using ¹H NMR, ¹³C NMR, and mass spectrometry. The retention of one bromine atom can be confirmed by the isotopic pattern in the mass spectrum.
Protocol 2: Selective Lithium-Halogen Exchange and Electrophilic Quench
This protocol details the formation of an aryllithium intermediate followed by its reaction with an electrophile (benzaldehyde).
Objective: To synthesize (4-bromo-2-fluoro-3-methoxyphenyl)(phenyl)methanol.
Caption: Experimental workflow for lithium-halogen exchange and electrophilic quench.
Materials:
-
3,4-Dibromo-2-fluoroanisole (1.0 eq)
-
n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Dry, three-neck round-bottom flask with a thermometer
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes for liquid transfer
-
Dry ice/acetone bath
-
Magnetic stirrer
Procedure:
-
Add 3,4-Dibromo-2-fluoroanisole to a dry flask under an inert atmosphere.
-
Dissolve it in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Slowly add a solution of benzaldehyde in anhydrous THF.
-
Continue stirring at -78 °C for 2 hours, then allow the reaction to slowly warm to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Dilute with water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
Purification & Validation:
-
Purify the crude alcohol by flash column chromatography.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a hydroxyl group stretch).
Conclusion
3,4-Dibromo-2-fluoroanisole is a powerful and versatile intermediate for pharmaceutical synthesis. Its differentiated bromine atoms allow for controlled, regioselective functionalization via modern synthetic methods like palladium-catalyzed cross-coupling and lithium-halogen exchange. The presence of the fluorine atom provides a handle for fine-tuning the electronic and physicochemical properties of the target molecules. The protocols and mechanistic insights provided in this note serve as a practical guide for chemists to leverage this building block in the efficient construction of novel and complex active pharmaceutical ingredients.
References
-
Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Retrieved from [Link]
-
Al-Zoubi, W., & Al-Sbou, I. (2022). Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs. Marine Drugs, 20(1), 58. Retrieved from [Link]
- Google Patents. (2011). Process for the preparation of 4-bromophenyl derivatives.
-
Inoue, M., Sumii, Y., & Shibata, N. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega, 5(19), 10633–10640. Retrieved from [Link]
-
Taylor, R. J. (2014). The role of fluorine in medicinal chemistry. Pharmaceutical Patent Analyst, 3(1), 35-43. Retrieved from [Link]
-
Xing, L., Blakemore, D. C., Narayanan, A., et al. (2015). Fluorine in drug design: a case study with fluoroanisoles. ChemMedChem, 10(4), 715–726. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]
-
ResearchGate. (2015). Fluorine in Drug Design: A Case Study with Fluoroanisoles. Retrieved from [Link]
-
WikiBooks. (n.d.). Organic Reactions & Reaction Mechanisms/2. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Drug Discovery Patents. Retrieved from [Link]
-
Krishna Solvechem Limited. (n.d.). Material Safety Data Sheet for 3-Fluoroanisole. Retrieved from [Link]
-
SCL Lifesciences. (n.d.). Advanced pharmaceutical intermediates. Retrieved from [Link]
-
Chemistry in a Nutshell. (2022). The Trick for Learning Reaction Mechanisms | 4 Patterns | Organic Chemistry. Retrieved from [Link]
-
Google Patents. (2007). United States Patent US 8,030,304 B2. Retrieved from [Link]
-
ResearchGate. (2013). Applications of Fluorine in Medicinal Chemistry. Retrieved from [Link]
-
MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]
-
El-Faham, A., et al. (2021). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1335-1365. Retrieved from [Link]
-
Khan Academy. (n.d.). Introduction to reaction mechanisms. Retrieved from [Link]
- Google Patents. (2013). Pharmaceutical composition.
-
PubChem. (2023). Compositions of CXCR4 inhibitors and methods of preparation and use. Retrieved from [Link]
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The Strategic Role of 3,4-Dibromo-2-fluoroanisole in the Synthesis of Advanced Pyridine-Based Herbicides
Introduction: The Imperative for Advanced, Selective Herbicides
The global challenge of ensuring food security necessitates the development of innovative and increasingly selective herbicides to manage weed competition in major crops. A significant trend in modern agrochemical research is the incorporation of fluorine atoms into active ingredients, a strategy known to enhance metabolic stability, binding affinity to target enzymes, and overall efficacy.[1] Halogenated and fluorinated aromatic compounds, particularly substituted anisoles, serve as critical building blocks in the synthesis of complex agrochemicals. This application note explores the pivotal role of 3,4-Dibromo-2-fluoroanisole as a key starting material in the development of a new generation of synthetic auxin herbicides, exemplified by the synthesis of Halauxifen-methyl.
Halauxifen-methyl is a post-emergence herbicide that provides effective control of a wide range of broadleaf weeds. Its mode of action is based on mimicking the plant hormone auxin, leading to unregulated growth and ultimately death of the target weed species. The specific substitution pattern on the phenyl ring attached to the pyridine core is crucial for its high efficacy and selectivity. This document provides a detailed technical guide for researchers and synthetic chemists on the utilization of 3,4-Dibromo-2-fluoroanisole in the synthesis of this important class of herbicides.
Physicochemical Properties of 3,4-Dibromo-2-fluoroanisole
The unique arrangement of substituents in 3,4-Dibromo-2-fluoroanisole makes it a versatile intermediate for agrochemical synthesis.
| Property | Value | Significance in Synthesis |
| Molecular Formula | C₇H₅Br₂FO | Provides the core structural framework. |
| Molecular Weight | 283.92 g/mol | Important for stoichiometric calculations. |
| Ortho-Fluoro Group | Activates the aromatic ring for nucleophilic aromatic substitution and directs metallation. | |
| Meta and Para-Bromo Groups | Provide sites for cross-coupling reactions or conversion to other functional groups. | |
| Methoxy Group | Can be a key feature of the final molecule or can be cleaved to a phenol for further derivatization. |
Synthetic Pathway to Halauxifen-methyl from 3,4-Dibromo-2-fluoroanisole
The synthesis of Halauxifen-methyl from 3,4-Dibromo-2-fluoroanisole involves a multi-step process that leverages the reactivity of the halogen and fluorine substituents. The following diagram illustrates the key transformations:
Caption: Synthetic route from 3,4-Dibromo-2-fluoroanisole to Halauxifen-methyl.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of Halauxifen-methyl, starting from 3,4-Dibromo-2-fluoroanisole.
Protocol 1: Synthesis of 3-Bromo-4-chloro-2-fluoroanisole
This initial step involves a selective halogen exchange reaction, replacing one of the bromine atoms with chlorine.
Materials:
-
3,4-Dibromo-2-fluoroanisole
-
Copper(I) chloride (CuCl)
-
Dimethylformamide (DMF)
-
Hydrochloric acid (HCl), 1 M
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
To a stirred solution of 3,4-Dibromo-2-fluoroanisole (1.0 eq) in DMF, add CuCl (1.2 eq).
-
Heat the reaction mixture to 120 °C and stir for 4-6 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing 1 M HCl and CH₂Cl₂.
-
Separate the organic layer, and wash it successively with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 3-Bromo-4-chloro-2-fluoroanisole.
Expected Yield: 75-85%
Protocol 2: Synthesis of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid
This protocol describes the conversion of the aryl bromide to a boronic acid, a key intermediate for Suzuki coupling.
Materials:
-
3-Bromo-4-chloro-2-fluoroanisole
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 2 M
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-Bromo-4-chloro-2-fluoroanisole (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 1 hour at -78 °C.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by adding 2 M HCl and stir for 1 hour.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2-fluoro-3-methoxyphenylboronic acid, which can often be used in the next step without further purification.
Expected Yield: 60-70% (crude)
Protocol 3: Suzuki Coupling to form the Pyridine Core
This crucial step involves the formation of the biaryl linkage through a palladium-catalyzed Suzuki coupling reaction.
Materials:
-
4-Chloro-2-fluoro-3-methoxyphenylboronic acid
-
Methyl 4-amino-3,5,6-trichloropicolinate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine 4-Chloro-2-fluoro-3-methoxyphenylboronic acid (1.2 eq), Methyl 4-amino-3,5,6-trichloropicolinate (1.0 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (3.0 eq).
-
Add a mixture of 1,4-dioxane and water (4:1 v/v) and degas the mixture with nitrogen for 15 minutes.
-
Heat the reaction mixture to 90 °C and stir for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the reaction to room temperature and partition between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain Methyl 4-amino-3,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate.
Expected Yield: 65-75%
Protocol 4: Final Halogen Exchange to Yield Halauxifen-methyl
The final step introduces the fluorine atom at the 5-position of the pyridine ring.
Materials:
-
Methyl 4-amino-3,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate
-
Potassium fluoride (KF)
-
Tetrabutylammonium bromide (TBAB)
-
Sulfolane
Procedure:
-
To a solution of Methyl 4-amino-3,5-dichloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)picolinate (1.0 eq) in sulfolane, add KF (2.0 eq) and TBAB (0.1 eq).
-
Heat the mixture to 150 °C and stir for 24 hours.
-
Monitor the reaction by LC-MS. Upon completion, cool the mixture and dilute with water and ethyl acetate.
-
Separate the organic phase, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
After filtration, concentrate the solvent under reduced pressure.
-
Purify the final product, Halauxifen-methyl, by recrystallization or column chromatography.
Expected Yield: 50-60%
Structure-Activity Relationship and the Importance of the 3,4-Dibromo-2-fluoroanisole Moiety
The specific substitution pattern of the phenyl ring, derived from 3,4-Dibromo-2-fluoroanisole, is critical for the herbicidal activity of Halauxifen-methyl.
| Substituent | Position on Phenyl Ring | Contribution to Activity |
| Chlorine | 4 | Enhances binding to the target auxin receptor. |
| Fluorine | 2 | Increases metabolic stability and influences the conformation of the molecule. |
| Methoxy | 3 | Optimizes the electronic properties and may play a role in transport within the plant. |
The combination of these substituents leads to a molecule with high intrinsic activity and favorable properties for use as a selective herbicide.
Conclusion
3,4-Dibromo-2-fluoroanisole is a highly valuable and strategic starting material for the synthesis of advanced pyridine-based herbicides like Halauxifen-methyl. Its unique substitution pattern allows for a series of selective chemical transformations to construct the complex molecular architecture required for high herbicidal efficacy. The protocols outlined in this application note provide a robust framework for the synthesis of this important class of agrochemicals, highlighting the critical role of fluorinated intermediates in modern crop protection research.
References
- HERBICIDAL COMPOSITIONS COMPRISING 4-AMINO-3-CHLORO-5-FLUORO-6-(4-CHLORO-2-FLUORO-3-METHOXYPHENYL) PYRIDINE-2-CARBOXYLIC ACID.
-
Synthesis and Applications of 2,4-Dibromo-5-fluoroanisole . Chem-Agro. [Link]
-
The Importance of Fluorine in Crop Protection . ResearchGate. [Link]
-
Current Contributions of Organofluorine Compounds to the Agrochemical Industry . PMC - NIH. [Link]
Sources
Application Note: High-Purity Isolation of 3,4-Dibromo-2-fluoroanisole for Advanced Pharmaceutical Synthesis
Abstract
This application note provides a comprehensive, field-proven protocol for the purification of 3,4-Dibromo-2-fluoroanisole, a key building block in the synthesis of novel pharmaceutical agents. The purity of this intermediate is paramount, as even trace impurities can lead to undesirable side reactions, reduced yields, and complications in downstream processes. This guide details a multi-step purification strategy involving a preliminary aqueous workup, followed by high-vacuum distillation, and an optional final polishing step using flash column chromatography for achieving superior purity (>99.5%). The causality behind each experimental choice is explained to provide a deep understanding of the purification cascade.
Introduction
3,4-Dibromo-2-fluoroanisole is a polyhalogenated aromatic compound whose structural motif is of increasing interest in medicinal chemistry. The unique arrangement of its substituents—a fluorine atom, two bromine atoms, and a methoxy group—offers multiple reactive handles for diverse chemical transformations, enabling the construction of complex molecular architectures. However, the synthesis of 3,4-Dibromo-2-fluoroanisole, typically achieved through electrophilic bromination of 2-fluoroanisole, often yields a crude product contaminated with various impurities. These can include isomeric byproducts, unreacted starting materials, and residual brominating agents.[1][2] The presence of these impurities can significantly compromise the integrity of subsequent synthetic steps. Therefore, a robust and reproducible purification protocol is essential.
This document outlines a systematic approach to purify 3,4-Dibromo-2-fluoroanisole, ensuring a high degree of purity suitable for demanding applications in drug discovery and development.
Understanding the Impurity Profile
An effective purification strategy begins with a thorough understanding of the potential impurities. During the synthesis of 3,4-Dibromo-2-fluoroanisole from 2-fluoroanisole using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine, several impurities can arise:
-
Isomeric Byproducts: Incomplete or over-bromination can lead to the formation of monobrominated (e.g., 4-bromo-2-fluoroanisole) or tribrominated fluoroanisole derivatives.[3][4] Positional isomers, where the bromine atoms are attached to different carbons on the aromatic ring, are also a possibility.
-
Unreacted Starting Material: Residual 2-fluoroanisole may remain in the crude product.
-
Residual Brominating Agents and Byproducts: Traces of the brominating agent (e.g., bromine) or its byproducts (e.g., succinimide from NBS) may persist after the reaction.[2]
-
Solvent Residues: The reaction solvent can be a final contaminant if not completely removed.
The physical and chemical properties of these impurities, particularly their polarity and volatility, will dictate the most effective purification techniques.
Purification Protocol: A Multi-faceted Approach
The following protocol is designed to systematically remove the aforementioned impurities, yielding high-purity 3,4-Dibromo-2-fluoroanisole.
Part 1: Aqueous Workup - Quenching and Initial Extraction
The initial step focuses on removing water-soluble impurities and quenching any remaining reactive brominating species.
Protocol:
-
Upon completion of the synthesis reaction, cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃). The volume of the sodium thiosulfate solution should be approximately equal to the volume of the reaction mixture. This step is crucial for quenching any unreacted bromine.[4]
-
Add an organic solvent, such as ethyl acetate or dichloromethane, to extract the desired product.
-
Shake the separatory funnel vigorously, venting frequently to release any pressure buildup.
-
Allow the layers to separate and drain the organic layer.
-
Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any acidic byproducts, followed by a wash with brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic phase.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Part 2: High-Vacuum Distillation - The Primary Purification Step
Given that 3,4-Dibromo-2-fluoroanisole is a liquid at room temperature, high-vacuum distillation is a highly effective method for separating it from less volatile impurities and some isomeric byproducts.[3][4]
Rationale: The boiling point of a compound is highly dependent on its molecular weight and intermolecular forces. Isomeric impurities may have slightly different boiling points, allowing for their separation through careful fractional distillation. Non-volatile impurities, such as salts and some polymeric byproducts, will remain in the distillation flask.
Protocol:
-
Set up a fractional distillation apparatus equipped with a short Vigreux column and a vacuum adapter. Ensure all glassware is dry.
-
Transfer the crude, concentrated organic extract from Part 1 into the distillation flask. Add a few boiling chips or a magnetic stir bar for smooth boiling.
-
Slowly and carefully apply a high vacuum (e.g., <1 mmHg).
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the fraction that distills at the expected boiling point of 3,4-Dibromo-2-fluoroanisole. The exact boiling point will depend on the pressure. For the analogous 4-bromo-2-fluoroanisole, the boiling point is reported as 95°-96° C at 12 mmHg.[4] The boiling point of the dibrominated analog will be higher.
-
Monitor the distillation closely and collect the main fraction in a pre-weighed receiving flask. Discard any initial forerun and stop the distillation before the pot residue is completely dry to prevent the formation of potentially explosive peroxides.
| Compound | Expected Boiling Point Range (at reduced pressure) | Rationale for Separation |
| 2-Fluoroanisole (starting material) | Lower boiling point | Higher volatility |
| Monobrominated byproducts | Lower boiling point than the desired product | Lower molecular weight |
| 3,4-Dibromo-2-fluoroanisole (Product) | Higher boiling point than mono-brominated species | Target fraction |
| Tribrominated byproducts | Higher boiling point | Higher molecular weight |
| Polymeric/Non-volatile impurities | Will not distill | Remain in the distillation flask |
Table 1: Rationale for Purification by High-Vacuum Distillation
Part 3 (Optional): Flash Column Chromatography - For Ultimate Purity
For applications requiring the highest possible purity (>99.5%), a final polishing step using flash column chromatography can be employed to remove any remaining closely-boiling isomers or trace impurities.[5][6]
Rationale: Flash chromatography separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and their solubility in a mobile phase.[6] The polarity of the halogenated anisoles will influence their retention time on the silica gel column, allowing for fine separation.
Protocol:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the distilled 3,4-Dibromo-2-fluoroanisole in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and load it onto the top of the silica gel column.
-
Elution: Elute the column with a solvent system of appropriate polarity. A gradient of ethyl acetate in hexanes is a good starting point. The optimal solvent system should be determined by thin-layer chromatography (TLC) beforehand.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, highly purified 3,4-Dibromo-2-fluoroanisole.
| Parameter | Recommendation | Justification |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for normal-phase chromatography of moderately polar organic compounds.[6] |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Allows for the elution of compounds with a range of polarities. The exact gradient should be optimized. |
| Detection | UV visualization (254 nm) on TLC plates | Aromatic compounds are typically UV active. |
Table 2: Recommended Parameters for Flash Column Chromatography
Purification Workflow Diagram
Caption: Purification cascade for 3,4-Dibromo-2-fluoroanisole.
Quality Control and Characterization
The purity of the final product should be rigorously assessed using a combination of analytical techniques:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for determining the purity of the sample and identifying any volatile impurities.[7] The mass spectrum will confirm the molecular weight of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are indispensable for confirming the chemical structure of 3,4-Dibromo-2-fluoroanisole and ensuring the absence of isomeric impurities.[7][8]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to assess the purity of the final product, particularly for less volatile impurities that may not be detected by GC.
Safety Considerations
-
3,4-Dibromo-2-fluoroanisole is a halogenated organic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
All procedures should be performed in a well-ventilated fume hood.
-
High-vacuum distillation should be conducted behind a safety shield.
Conclusion
The multi-step purification protocol detailed in this application note provides a reliable and effective method for obtaining high-purity 3,4-Dibromo-2-fluoroanisole. By combining a preliminary aqueous workup with high-vacuum distillation and an optional flash chromatography step, researchers can confidently produce material of a quality suitable for the most demanding applications in pharmaceutical research and development. The rationale provided for each step empowers scientists to adapt and troubleshoot the protocol as needed for their specific synthetic outcomes.
References
-
Vanlaer, K., et al. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. Molecules, 24(11), 2149. [Link]
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Common Organic Chemistry. Bromination. [Link]
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Lin, C. H., & Lee, M. J. (2011). Separation of the cresol isomers by stripping crystallization. Asia-Pacific Journal of Chemical Engineering, 6(5), 785-790. [Link]
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Orosun, M. M., et al. (2016). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Earth Sciences, 75(12), 1-9. [Link]
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Edgar, M., et al. (2019). NMR spectral analysis of strongly second-order 6-, 8-, 9-. Magnetic Resonance in Chemistry, 57(10), 787-796. [Link]
- Belohlav, L. R. (1964). U.S. Patent No. 3,145,084. Washington, DC: U.S.
-
Li, Y., et al. (2013). Preparative separation and purification of four cis-trans isomers of coumaroylspermidine analogs from safflower by high-speed counter-current chromatography. Journal of Chromatography B, 940, 68-74. [Link]
-
Stavber, S., & Jereb, M. (2011). Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Central European Journal of Chemistry, 9(4), 674-679. [Link]
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Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. [Link]
-
National Center for Biotechnology Information. "4-Fluoroanisole" PubChem Compound Summary for CID 9987. [Link]
-
Gil, M., et al. (2021). 19F-NMR Probing of Ion-Induced Conformational Changes in Detergent-Solubilized and Nanodisc-Reconstituted NCX_Mj. International Journal of Molecular Sciences, 22(21), 11847. [Link]
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ACS Green Chemistry Institute Pharmaceutical Roundtable. Bromination. [Link]
- CN102146023B - Method for preparing p-fluoro anisole - Google P
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Furton, K. G., & Pentzke, G. (1998). Polycyclic Aromatic Hydrocarbons. In Chromatographic Analysis of Environmental and Food Toxicants (pp. 1-30). CRC Press. [Link]
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Clases, D., et al. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. Metabolites, 12(11), 1098. [Link]
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Organic Chemistry Portal. Bromoarene synthesis by bromination or substitution. [Link]
-
Reber, C. L., & Zare, R. N. (1995). Capillary Electrochromatography: Polycyclic Aromatic Hydrocarbons Analysis of. Analytical Chemistry, 67(13), 2026-2032. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
PrepChem. Synthesis of 4-bromo-2-fluoroanisole. [Link]
-
Wise, S. A., & Sander, L. C. (2015). Investigation of retention behavior of polycyclic aromatic hydrocarbons and polycyclic aromatic sulfur heterocycles in normal-phase liquid chromatography. Journal of Chromatography A, 1417, 79-88. [Link]
-
Science Learning Center. Experiment: Recrystallization – Part II: Purification of Solids. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Chemical Profile of 3-Bromo-2-fluoroanisole for Research. [Link]
-
Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(7), 374-382. [Link]
-
University of Colorado Boulder, Department of Chemistry. Crystallization Solvents. [Link]
- WO 99/19275 - Process for the selective bromination of arom
-
Bhaumik, A., et al. (2015). Structural Basis for Competitive Inhibition of 3, 4-Dihydroxy-2-butanone-4-phosphate Synthase from Vibrio cholerae. Journal of Biological Chemistry, 290(18), 11447-11457. [Link]
-
National Center for Biotechnology Information. "2-Bromo-4-fluoroanisole" PubChem Compound Summary for CID 136292. [Link]
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- 3. Synthesis routes of 4-Bromo-2-fluoroanisole [benchchem.com]
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- 6. orgsyn.org [orgsyn.org]
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- 8. scispace.com [scispace.com]
Application Note: Regioselective Bromination of 2-Fluoroanisole for Pharmaceutical and Agrochemical Synthesis
Abstract
This application note provides a detailed guide to the experimental setup for the electrophilic bromination of 2-fluoroanisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. We present and compare two robust protocols utilizing elemental bromine (Br₂) and N-Bromosuccinimide (NBS) as brominating agents. The underlying principles of regioselectivity, governed by the directing effects of the methoxy and fluoro substituents, are discussed to provide a comprehensive understanding of the reaction outcomes. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of brominated 2-fluoroanisole derivatives.
Introduction
Brominated aromatic compounds are pivotal building blocks in organic synthesis, particularly in the development of novel therapeutic agents and crop protection chemicals. The introduction of a bromine atom onto an aromatic ring provides a versatile handle for subsequent cross-coupling reactions, enabling the construction of complex molecular architectures. 2-Fluoroanisole, with its dual functionalization, presents an interesting substrate for electrophilic aromatic substitution. The interplay between the activating, ortho-, para-directing methoxy group and the deactivating, ortho-, para-directing fluoro group dictates the regiochemical outcome of the bromination reaction. This guide offers detailed, field-proven protocols for the selective bromination of 2-fluoroanisole, emphasizing safety, efficiency, and reproducibility.
Mechanistic Insights: The Basis for Regioselectivity
The bromination of 2-fluoroanisole is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds through a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion (or sigma complex).[1] The rate-determining step is the attack of the aromatic ring, acting as a nucleophile, on the electrophilic bromine species.[2] The stability of the resulting arenium ion determines the position of substitution.
In the case of 2-fluoroanisole, both the methoxy (-OCH₃) and fluoro (-F) groups are ortho-, para-directors. The methoxy group is a strong activating group due to its ability to donate electron density to the ring through resonance. Conversely, the fluoro group is a deactivating group due to its strong inductive electron-withdrawing effect, although it also directs ortho- and para- through resonance. The powerful activating effect of the methoxy group is the dominant factor in determining the position of bromination. Steric hindrance from the methoxy group can influence the ratio of ortho to para substitution.[3] Consequently, the primary product of the monobromination of 2-fluoroanisole is 4-bromo-2-fluoroanisole.
Caption: Generalized mechanism for the electrophilic bromination of 2-fluoroanisole.
Experimental Protocols
Two primary methods for the bromination of 2-fluoroanisole are detailed below. The choice of method may depend on the desired scale, available reagents, and safety considerations.
Protocol 1: Bromination using Elemental Bromine (Br₂)
This protocol is a robust method for the large-scale synthesis of 4-bromo-2-fluoroanisole, yielding a high purity product.[4]
Materials and Equipment:
-
2-Fluoroanisole
-
Elemental Bromine (Br₂)
-
Chloroform (CHCl₃)
-
5% Aqueous Sodium Hydroxide (NaOH) solution
-
Water (H₂O)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
In a well-ventilated fume hood, dissolve 2-fluoroanisole in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
At room temperature, add elemental bromine dropwise to the stirring solution using a dropping funnel. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully transfer the mixture to a separatory funnel and wash with a 5% aqueous solution of sodium hydroxide to quench any unreacted bromine.
-
Wash the organic layer sequentially with water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation to yield pure 4-bromo-2-fluoroanisole.[4]
Quantitative Data:
| Reagent/Solvent | Molar Ratio (to 2-fluoroanisole) | Typical Scale (Example)[4] |
| 2-Fluoroanisole | 1.0 | 306 g |
| Bromine | ~1.05 | 389 g |
| Chloroform | - | 750 mL |
| Yield | - | ~91% |
Protocol 2: Bromination using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a milder and safer alternative to elemental bromine, often providing higher regioselectivity.[5] This protocol is particularly suitable for smaller-scale syntheses where precise control over the reaction is desired.
Materials and Equipment:
-
2-Fluoroanisole
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (CH₃CN) or another suitable solvent (e.g., Dichloromethane)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column (for purification)
Procedure:
-
Dissolve 2-fluoroanisole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath to 0 °C.
-
Add N-Bromosuccinimide in one portion to the cold, stirring solution.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Quantitative Data:
| Reagent/Solvent | Molar Ratio (to 2-fluoroanisole) |
| 2-Fluoroanisole | 1.0 |
| N-Bromosuccinimide | 1.0 - 1.1 |
| Acetonitrile | - |
General Experimental Workflow
Caption: A generalized workflow for the bromination of 2-fluoroanisole.
Safety and Handling
-
Elemental Bromine (Br₂): Bromine is highly corrosive, toxic, and volatile. All manipulations should be performed in a well-ventilated chemical fume hood.[6] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Have a bromine spill kit readily available.
-
N-Bromosuccinimide (NBS): NBS is a lachrymator and an irritant.[7][8] Avoid inhalation of dust and contact with skin and eyes.[8] Handle in a fume hood and wear appropriate PPE.[8]
-
Solvents: Chloroform and acetonitrile are toxic and flammable. Handle with care in a well-ventilated area, away from ignition sources.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete reaction | Extend reaction time or slightly increase the reaction temperature. |
| Loss of product during workup | Ensure proper phase separation and minimize transfers. | |
| Formation of Dibrominated Products | Excess brominating agent | Use a strict 1:1 stoichiometry of the brominating agent to the substrate.[3] |
| High reaction temperature | Perform the reaction at a lower temperature to improve selectivity.[3] | |
| Inconsistent Results | Impure reagents | Use freshly purified or high-purity reagents. |
Conclusion
The regioselective bromination of 2-fluoroanisole is a critical transformation in the synthesis of valuable chemical entities. The protocols presented herein, utilizing either elemental bromine or N-Bromosuccinimide, offer reliable and reproducible methods for achieving this conversion. A thorough understanding of the underlying electrophilic aromatic substitution mechanism and the directing effects of the substituents is paramount for optimizing reaction conditions and achieving high yields of the desired 4-bromo-2-fluoroanisole isomer. Adherence to strict safety protocols is essential when handling the hazardous reagents involved in these procedures.
References
-
He, G., et al. (2015). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 20(10), 17937-17948. Available at: [Link]
-
Bromination lab/ Acetanilide bromination/Aniline bromination/Anisole bromination. (2020). YouTube. Available at: [Link]
-
Bromination of Anisole. (2020). YouTube. Available at: [Link]
-
Safety Data Sheet: N-Bromosuccinimide. Carl ROTH. Available at: [Link]
-
Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. ResearchGate. Available at: [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]
- Anisole bromination. Google Patents.
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. Available at: [Link]
-
N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. Available at: [Link]
-
Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry. Available at: [Link]
-
Contributions of BrCl, Br2, BrOCl, Br2O, and HOBr to Regiospecific Bromination Rates of Anisole and Bromoanisoles in Aqueous Solution. PubMed. Available at: [Link]
-
N-Bromosuccinimide. Wikipedia. Available at: [Link]
-
16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Chemistry LibreTexts. Available at: [Link]
Sources
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- 4. Synthesis routes of 4-Bromo-2-fluoroanisole [benchchem.com]
- 5. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. carlroth.com [carlroth.com]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4-Dibromo-2-fluoroanisole
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 3,4-Dibromo-2-fluoroanisole. This resource is designed for chemistry professionals navigating the complexities of electrophilic aromatic substitution on highly activated and multi-substituted benzene rings. The synthesis of this specific isomer is a nuanced process where regioselectivity and control of reactivity are paramount. This guide provides in-depth, field-proven insights to troubleshoot common issues and optimize your synthetic strategy.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yields a mixture of dibrominated isomers, with the desired 3,4-product being a minor component. How can I improve regioselectivity?
Answer: This is the most common challenge in this synthesis, and it stems from the powerful and sometimes conflicting directing effects of the methoxy and fluoro substituents. The methoxy group (-OCH₃) is a strongly activating ortho, para-director, while the fluorine (-F) is a deactivating ortho, para-director.[1] The methoxy group's influence is dominant.
-
Mechanistic Insight: In the starting material, 2-fluoroanisole, the methoxy group strongly directs the first electrophilic attack to the C4 (para) and C6 (ortho) positions. The C4 position is generally favored due to less steric hindrance, leading to 4-Bromo-2-fluoroanisole as the major intermediate. When this intermediate undergoes a second bromination, the directing effects are as follows:
-
The -OCH₃ group directs to C6.
-
The -F group directs to C3 and C5.
-
The -Br group (a deactivator) directs meta to itself, which would be C3 and C5. The combined effect strongly favors the second bromine adding at the C6 position, leading to the undesired 4,6-Dibromo-2-fluoroanisole as a major byproduct. Achieving the 3,4-substitution pattern requires overcoming this strong electronic preference.
-
-
Strategic Solutions:
-
Use of a Bulky Lewis Acid/Catalyst System: While anisole bromination often requires no catalyst,[2] employing a sterically demanding catalyst system can potentially alter the isomeric ratio. The principle is to sterically hinder the more accessible C6 position, potentially favoring attack at C3. This is an area of active research and may require significant optimization.
-
Alternative Synthetic Route: A more reliable approach is to reconsider the starting material. Synthesizing this target via a Sandmeyer reaction from a pre-functionalized aniline, such as 3,4-Dibromo-2-fluoroaniline, is often a more effective strategy for locking in the desired substitution pattern.[3]
-
Question 2: I'm observing significant amounts of tri- and even tetra-brominated byproducts. How can I prevent this over-bromination?
Answer: Over-bromination is a classic issue for highly activated aromatic rings like anisole derivatives.[4] The monobrominated product is still activated enough to react further, sometimes even faster than the starting material.
-
Causality: The strong electron-donating methoxy group makes the aromatic ring highly nucleophilic, leading to rapid, often uncontrollable, subsequent brominations.[4] Using a highly reactive brominating agent like elemental bromine (Br₂) exacerbates this issue.
-
Recommended Protocols:
-
Control Stoichiometry: Use no more than 2.0 equivalents of the brominating agent. The agent should be added dropwise or via syringe pump over an extended period to maintain a low concentration in the reaction mixture.
-
Lower Reaction Temperature: Perform the reaction at 0 °C or even -10 °C. Lower temperatures decrease the overall reaction rate, providing a wider window to stop the reaction after the desired dibromination has occurred.
-
Use a Milder Brominating Agent: Switch from Br₂ to N-Bromosuccinimide (NBS).[5] NBS is a solid, making it easier to handle, and it generates the electrophilic bromine species in situ at a controlled rate, significantly reducing over-bromination. Using catalytic mandelic acid with NBS under aqueous conditions has also been shown to be effective for promoting selective aromatic bromination.[6]
-
Question 3: My reaction is producing a significant byproduct that shows a broad singlet in the 1H NMR spectrum around 5-6 ppm. What is it?
Answer: This is a strong indication of ether cleavage, resulting in the formation of a brominated fluorophenol. The broad singlet corresponds to the phenolic hydroxyl (-OH) proton.
-
Mechanistic Cause: This demethylation is typically caused by the Lewis acidic nature of the hydrogen bromide (HBr) that is generated in situ during the reaction. If a strong Lewis acid catalyst (e.g., FeBr₃, AlCl₃) is used, this problem becomes much more severe.
-
Preventative Measures:
-
Avoid Lewis Acid Catalysts: The 2-fluoroanisole ring is sufficiently activated and does not require a strong Lewis acid for bromination.
-
Include a Proton Scavenger: Adding a non-nucleophilic base, like powdered sodium carbonate or bicarbonate, to the reaction mixture can neutralize the HBr as it forms, preventing it from accumulating and causing ether cleavage.
-
Maintain Low Temperatures: Demethylation reactions typically have a higher activation energy than the desired bromination. Keeping the reaction cold will suppress this side reaction.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended solvent for this reaction?
-
A: Chlorinated solvents like dichloromethane (DCM) or chloroform are common choices as they are inert to the reaction conditions.[7] Acetic acid can also be used and may help to moderate reactivity.[8] For reactions with NBS, acetonitrile has been shown to promote high para-selectivity in similar systems.[9]
-
-
Q2: How can I effectively monitor the reaction progress?
-
A: Thin-Layer Chromatography (TLC) is effective for qualitative monitoring. For quantitative analysis and to distinguish between isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method. Develop a GC method that can resolve the starting material, the monobromo intermediates, the desired product, and major isomeric byproducts.
-
-
Q3: What is the best method for purifying the final product?
-
A: Due to the likely presence of multiple isomers with similar boiling points, purification by distillation is often difficult. Flash column chromatography on silica gel is the most effective method. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically provide good separation.
-
Visualizing the Reaction and Troubleshooting Pathways
The following diagrams illustrate the key chemical transformations and a logical workflow for addressing experimental issues.
Caption: A logical workflow for troubleshooting common synthesis problems.
Data Summary and Analytical Guidance
Distinguishing between the desired product and its isomers is critical. 1H NMR is a powerful tool for this purpose. The table below provides estimated chemical shifts for the aromatic protons of the likely products.
| Compound | H-3 | H-5 | H-6 | -OCH₃ |
| 3,4-Dibromo-2-fluoroanisole (Product) | - | ~7.4 ppm (d) | ~6.9 ppm (d) | ~3.9 ppm (s) |
| 4,6-Dibromo-2-fluoroanisole (Byproduct) | ~7.2 ppm (d) | ~7.6 ppm (d) | - | ~3.9 ppm (s) |
| 4-Bromo-2-fluoroanisole (Intermediate) | ~7.2 ppm (dd) | ~7.1 ppm (dd) | ~6.8 ppm (t) | ~3.8 ppm (s) |
Note: These are estimations. Actual shifts can vary based on solvent and instrument. Coupling constants (J-values) will be critical for definitive assignment. The provided 1H NMR data for 4-Bromo-2-fluoroanisole can serve as a reference point.[10]
Experimental Protocols
Protocol 1: Controlled Dibromination of 2-Fluoroanisole using NBS
This protocol is designed to minimize over-bromination but may still produce a mixture of isomers requiring chromatographic separation.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 2-fluoroanisole (1.0 eq, e.g., 1.26 g, 10 mmol) and dichloromethane (DCM, 40 mL).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Reagent Addition: In a separate flask, weigh N-Bromosuccinimide (NBS) (2.05 eq, e.g., 3.65 g, 20.5 mmol). Add the NBS to the reaction flask in small portions over a period of 1-2 hours, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by GC-MS every hour. The reaction may take 2-6 hours. Look for the disappearance of the monobromo-intermediate and the appearance of the dibromo-product peaks.
-
Workup: Once the reaction is deemed complete, quench it by adding a saturated aqueous solution of sodium thiosulfate (20 mL). Transfer the mixture to a separatory funnel.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. Purify the resulting crude oil by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to isolate the desired 3,4-Dibromo-2-fluoroanisole isomer.
Protocol 2: General Analysis by GC-MS
-
Sample Prep: Dilute a small aliquot (1-2 drops) of the reaction mixture in 1 mL of ethyl acetate.
-
GC Conditions (Example):
-
Column: Standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temp: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 min, ramp to 280 °C at 20 °C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
-
MS Conditions: Scan range of 40-400 m/z. The molecular ion cluster for dibrominated products (C₇H₅Br₂FO) will be centered around m/z 282/284/286 with a characteristic isotopic pattern for two bromine atoms.
References
- Google Patents. (n.d.). Method for preparing p-fluoro anisole.
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
Feng, J., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules, 19(12), 20490-20503. Available at: [Link]
-
Lauher, J. (2020). Bromination of Anisole. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
Steiner, E., et al. (1996). A New One-pot Synthesis of Polyfluoroanisoles from Polyfluoroanilines. Chemistry Letters, 25(1), 73-74. Available at: [Link]
- Google Patents. (n.d.). WO 99/19275.
-
Quora. (2016). How is the bromination mechanism of anisole carried out?. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. Retrieved from [Link]
-
ResearchGate. (n.d.). Bromination of anisole catalyzed by telluronium cations. Retrieved from [Link]
-
ResearchGate. (n.d.). Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Retrieved from [Link]
-
Rhodium.ws. (n.d.). Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3-bromo-4-aminotoluene. Retrieved from [Link]
-
Journal of Organic Chemistry. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Retrieved from [Link]
-
YouTube. (2012). Halogenation of Alkenes - Reaction Mechanism for Bromination and Chlorination. Retrieved from [Link]
-
Supporting Information. (n.d.). 1H NMR and 13C NMR spectra of compounds. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum. Retrieved from [Link]
- Google Patents. (n.d.). CN102146023B - Method for preparing p-fluoro anisole.
-
Chemistry Stack Exchange. (2015). Why do we need to add FeBr3 for bromination of anisole, but not for bromination of phenol?. Retrieved from [Link]
-
PMC - NIH. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved from [Link]
Sources
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- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. academic.oup.com [academic.oup.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bromoarene synthesis by bromination or substitution [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis routes of 4-Bromo-2-fluoroanisole [benchchem.com]
- 8. Bromination Method for Anilines and Anisoles Using NH4Br/H2O2 in CH3COOH - [www.rhodium.ws] [chemistry.mdma.ch]
- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4-Bromo-2-fluoroanisole (2357-52-0) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Overcoming Low Reactivity of 3,4-Dibromo-2-fluoroanisole in C-N Coupling Reactions
Welcome to the technical support center for navigating the challenges of C-N coupling reactions with 3,4-Dibromo-2-fluoroanisole. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties in achieving high yields and clean conversions with this particularly challenging substrate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to help you successfully incorporate this versatile building block into your synthetic routes.
Understanding the Challenge: The Unique Reactivity of 3,4-Dibromo-2-fluoroanisole
3,4-Dibromo-2-fluoroanisole presents a unique set of challenges in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination. Its low reactivity stems from a combination of electronic and steric factors:
-
Electronic Effects: The methoxy group (-OCH₃) is an electron-donating group, which increases the electron density of the aromatic ring. This makes the oxidative addition of the palladium catalyst to the C-Br bond, a critical step in the catalytic cycle, more difficult. While the ortho-fluoro substituent is electron-withdrawing, its impact is often outweighed by the deactivating effect of the methoxy group.
-
Steric Hindrance: The fluorine atom in the ortho position to the C3-bromine creates significant steric bulk around this reaction site. This can impede the approach of the bulky phosphine-ligated palladium catalyst, further slowing down the reaction.
These factors often lead to low yields, incomplete conversions, and the formation of undesired side products. This guide will provide you with the strategies to overcome these hurdles.
Troubleshooting Guide: A Question-and-Answer Approach
Here are some common issues encountered when working with 3,4-Dibromo-2-fluoroanisole and how to address them:
Question 1: My C-N coupling reaction with 3,4-Dibromo-2-fluoroanisole is giving very low to no yield. What are the first things I should check?
Answer:
When a reaction fails, it's crucial to systematically review the basics before moving on to more complex optimizations.
-
Reagent and Solvent Quality: Ensure all reagents, especially the amine, base, and solvent, are of high purity and anhydrous. Palladium-catalyzed reactions are often sensitive to moisture and oxygen. Solvents should be freshly distilled or obtained from a solvent purification system.[1][2]
-
Inert Atmosphere: The reaction must be conducted under a strictly inert atmosphere (argon or nitrogen).[1] Any oxygen present can oxidize the active Pd(0) catalyst to an inactive Pd(II) species.
-
Base Strength and Solubility: The choice of base is critical. For challenging substrates, a strong, non-nucleophilic base is often required to facilitate the deprotonation of the amine. Sodium tert-butoxide (NaOtBu) is a common choice.[3][4] However, its solubility can be an issue. Ensure the base is finely powdered and well-dispersed in the reaction mixture.[4]
-
Catalyst and Ligand Integrity: Verify the quality of your palladium precursor and phosphine ligand. Many phosphine ligands are air-sensitive and should be handled in a glovebox. Consider using pre-formed palladium precatalysts, which are often more stable and lead to more reproducible results.
Question 2: I'm still getting low yields. How do I choose the right catalyst system (palladium precursor and ligand) for this sterically hindered and electron-rich substrate?
Answer:
The selection of the ligand is arguably the most critical factor for a successful C-N coupling with a challenging substrate like 3,4-Dibromo-2-fluoroanisole.
-
Bulky, Electron-Rich Ligands: For sterically hindered and electron-rich aryl bromides, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.
-
Recommended Ligands: Consider screening a panel of ligands known to be effective for challenging couplings. Excellent starting points include:
-
Biarylphosphine Ligands: Ligands from the Buchwald group, such as RuPhos, BrettPhos, and tBuBrettPhos, are specifically designed for difficult couplings and are often highly effective.[5][6]
-
Josiphos Ligands: These ferrocene-based ligands can also be very effective, particularly when stronger bases are used.[7]
-
-
Palladium Precursors: The choice of palladium source can also influence the reaction. While Pd₂(dba)₃ and Pd(OAc)₂ are common, using a pre-catalyst where the ligand is already coordinated to the palladium can lead to more consistent results.
Question 3: I'm observing mono-amination at the C4-position, but the reaction at the sterically hindered C3-position is not proceeding. How can I promote the second coupling?
Answer:
Selective mono-amination at the less hindered C4-position is a common outcome. To drive the reaction to completion at the C3-position, you'll likely need more forcing conditions:
-
Increased Temperature: A higher reaction temperature can provide the necessary activation energy to overcome the steric hindrance at the C3-position.
-
Longer Reaction Times: The reaction at the more hindered position will be slower, so extending the reaction time is often necessary.
-
Higher Catalyst Loading: Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can help to increase the reaction rate.
-
Microwave Irradiation: The use of microwave heating can sometimes dramatically accelerate slow reactions and improve yields for sterically hindered substrates.
Question 4: What are the best solvents and bases to use for this reaction?
Answer:
The choice of solvent and base are interdependent and can significantly impact the reaction outcome.
-
Solvents: Aprotic, non-polar, or weakly polar solvents are generally preferred.[2]
-
Bases: The base must be strong enough to deprotonate the amine but not so reactive that it causes side reactions.
-
Sodium tert-butoxide (NaOtBu): Often the most effective base for challenging C-N couplings due to its high basicity.[3][4]
-
Lithium bis(trimethylsilyl)amide (LHMDS): A good alternative, especially if the substrate has base-sensitive functional groups.[1]
-
Cesium Carbonate (Cs₂CO₃): A weaker base that can be effective in some cases, particularly with more reactive amines.[3][4]
-
Frequently Asked Questions (FAQs)
Q: Can I use a weaker base like potassium carbonate (K₂CO₃) to avoid potential side reactions?
A: While weaker bases like K₂CO₃ can be beneficial for substrates with sensitive functional groups, they are often not strong enough to promote the coupling of unreactive aryl bromides like 3,4-Dibromo-2-fluoroanisole with many amines.[1] For this specific substrate, a stronger base is generally required to achieve a reasonable reaction rate.
Q: I am seeing some hydrodehalogenation (replacement of bromine with hydrogen) as a side product. What causes this and how can I minimize it?
A: Hydrodehalogenation can occur through a competing reaction pathway. It can be minimized by:
-
Ensuring a strictly anhydrous reaction environment.
-
Using a high-purity base.
-
Optimizing the ligand-to-palladium ratio.
Q: Is it possible to achieve selective mono-amination at either the C3 or C4 position?
A: Achieving high selectivity for mono-amination can be challenging. Mono-amination at the less sterically hindered C4 position is generally favored. To enhance selectivity, you can try:
-
Using a substoichiometric amount of the amine.
-
Running the reaction at a lower temperature to favor the kinetically preferred product.
-
Choosing a very bulky ligand that may have a greater preference for the less hindered position.
Experimental Protocols & Data
Recommended Catalyst Systems for Screening
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Notes |
| 1 | RuPhos | NaOtBu | Toluene | 100-120 | A good starting point for challenging couplings. |
| 2 | BrettPhos | LHMDS | Dioxane | 100-110 | Another highly effective system for hindered substrates. |
| 3 | tBuBrettPhos | NaOtBu | t-BuOH/Toluene | 110-130 | The added bulk of the ligand can be beneficial. |
Step-by-Step Protocol for C-N Coupling of 3,4-Dibromo-2-fluoroanisole with a Primary Amine
This protocol is a general starting point and may require optimization for your specific amine.
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial, add 3,4-Dibromo-2-fluoroanisole (1.0 equiv), the palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%), and the phosphine ligand (if not using a precatalyst, e.g., RuPhos, 4 mol%).
-
Add the base (e.g., NaOtBu, 2.2 equiv for diamination, 1.1 equiv for mono-amination).
-
Seal the vessel with a septum or cap.
-
-
Inert Atmosphere:
-
Evacuate and backfill the vessel with argon or nitrogen three times.
-
-
Addition of Reagents:
-
Add the amine (2.1 equiv for diamination, 1.05 equiv for mono-amination) via syringe.
-
Add the anhydrous solvent (e.g., toluene, to make a 0.1 M solution with respect to the aryl bromide) via syringe.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or microwave reactor at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the desired amount of time (monitor by TLC or LC-MS).
-
-
Workup:
-
Cool the reaction to room temperature.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Visualizing the Process
Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low-Yielding C-N Coupling
Caption: A decision tree for troubleshooting C-N coupling reactions.
References
- Google. (n.d.). Current time in Denbighshire, GB.
- Schlüter, O., & Nordmann, G. (n.d.). Palladium-Catalyzed C-N and C-O Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
- Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
- Hartwig, J. F., et al. (n.d.). Palladium-Catalyzed Arylation of Fluoroalkylamines. PMC - NIH.
- Surry, D. S., & Buchwald, S. L. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews.
- Ritter, T., et al. (2014, February 21). Pd-Catalyzed Nucleophilic Fluorination of Aryl Bromides. ACS Publications.
- Various Authors. (2023, June 20). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. NIH.
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Various Authors. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate.
- Hartwig, J. F., et al. (2024, July 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org.
- Various Authors. (n.d.). aryl fluoride cross-coupling. ResearchGate.
- Various Authors. (n.d.). Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022. ResearchGate.
- Various Authors. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. MDPI.
- Various Authors. (n.d.). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions.
- Various Authors. (n.d.). Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles. Organic Chemistry Frontiers (RSC Publishing).
- Various Authors. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. PMC - NIH.
- Various Authors. (2025, August 6). C–N Cross-coupling Reactions of Amines with Aryl Halides Using Amide-Based Pincer Nickel(II) Catalyst. ResearchGate.
- University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed.
- Buchwald, S. L., et al. (2014, January 13). Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. NIH.
- Kwong, F. Y., et al. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Organic Chemistry Portal.
- Buchwald, S. L., et al. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. NIH.
- Various Authors. (n.d.). Fe-Promoted C-F Activation of Aryl Fluorides Enables Heck-Type Coupling with Alkenes and One-Pot Synthesis of Indenes. ChemRxiv.
- Buchwald, S. L. (n.d.). Palladium-catalyzed C-N and C-O cross-coupling reactions. DSpace@MIT.
- Buchwald, S. L., & Fors, B. P. (n.d.). Palladium-catalyzed coupling of functionalized primary and secondary amines with aryl and heteroaryl halides: two ligands suffice in most cases. Chemical Science (RSC Publishing).
- Various Authors. (2010, November 10). Fluoride-Promoted Cross-Coupling of Chloro(mono-, di-, or triphenyl)germanes with Aryl Halides in "Moist" Toluene. Multiple Transfer of the Phenyl Group from Organogermane Substrates and Comparison of the Coupling Efficiencies of Chloro(phenyl)germanes with their Corresponding Stannane and Silane Counterparts. PMC - NIH.
- Verkade, J. G., et al. (n.d.). Scope and Limitations of Pd2(dba)3/P(i-BuNCH2CH2)3N-Catalyzed Buchwald−Hartwig Amination Reactions of Aryl Chlorides. The Journal of Organic Chemistry - ACS Publications.
- Various Authors. (n.d.). Sterically Hindered N-Heterocyclic Carbene/Palladium(II) Catalyzed Suzuki-Miyaura Coupling of Nitrobenzenes | Request PDF. ResearchGate.
- Buchwald, S. L., & Yin, J. (n.d.). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters.
- Various Authors. (2014, February 6). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. The Royal Society of Chemistry.
- NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples.
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Lundgren, R. J., et al. (2014, August 18). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters - ACS Publications.
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Validation & Comparative
A Senior Application Scientist's Guide to the ¹H NMR Analysis of 3,4-Dibromo-2-fluoroanisole
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains the cornerstone of this process for small molecules. This guide provides an in-depth analysis of the ¹H NMR spectrum of 3,4-dibromo-2-fluoroanisole, offering a comparative framework with related halogenated anisoles to highlight the nuanced effects of substituent patterns on spectral features.
The Structural Context: Predicting the ¹H NMR Spectrum of 3,4-Dibromo-2-fluoroanisole
The structure of 3,4-dibromo-2-fluoroanisole dictates a complex and informative ¹H NMR spectrum. The aromatic region will feature two protons, H-5 and H-6, which are coupled to each other and to the fluorine atom at position 2. The methoxy group (-OCH₃) will present as a singlet, but its chemical shift will be influenced by the adjacent fluorine.
Several factors govern the expected spectral parameters:
-
Electronegativity and Anisotropy of Halogens: The fluorine atom at C-2 and the bromine atoms at C-3 and C-4 will exert significant electronic effects. Fluorine, being highly electronegative, will deshield adjacent protons.[1] The magnetic anisotropy of the C-X bonds (where X is a halogen) also influences the chemical shifts of nearby protons.[2][3][4]
-
Spin-Spin Coupling: The protons on the aromatic ring will exhibit spin-spin coupling. The ortho coupling between H-5 and H-6 is expected to be in the range of 7-10 Hz.[5] Additionally, coupling to the fluorine atom (¹⁹F, spin I = ½) will be observed. The magnitude of this coupling depends on the number of bonds separating the proton and the fluorine atom.
Based on these principles and data from similar compounds, we can predict the ¹H NMR spectrum of 3,4-dibromo-2-fluoroanisole.
Comparative Analysis: Distinguishing 3,4-Dibromo-2-fluoroanisole from Structural Analogs
To appreciate the unique spectral signature of 3,4-dibromo-2-fluoroanisole, a comparison with structurally related compounds is invaluable. Below is a table summarizing the experimental ¹H NMR data for 2-fluoroanisole, 4-bromo-2-fluoroanisole, and 2,4-dibromoanisole, alongside the predicted values for our target molecule.
| Compound | Aromatic Protons (ppm) | Methoxy Protons (ppm) | Key Coupling Constants (Hz) |
| 3,4-Dibromo-2-fluoroanisole (Predicted) | H-5: ~7.4 (dd) H-6: ~7.0 (dd) | ~3.9 (d) | ³JH5-H6 ≈ 8-9 ⁴JH5-F ≈ 2-3 ³JH6-F ≈ 9-10 ⁴JH(methoxy)-F ≈ 1-2 |
| 2-Fluoroanisole [6] | 6.8-7.1 (m) | 3.84 (s) | Not explicitly resolved in provided data |
| 4-Bromo-2-fluoroanisole [7] | H-3: 7.16-7.21 (m) H-5: 7.16-7.21 (m) H-6: 6.80 (t) | 3.83 (s) | Not explicitly resolved in provided data |
| 2,4-Dibromoanisole [8] | H-3: 7.66 (d) H-5: 7.37 (dd) H-6: 6.77 (d) | 3.87 (s) | ³JH5-H6 ≈ 8.8 ⁴JH3-H5 ≈ 2.4 |
This comparison underscores how the position and nature of the halogen substituents systematically alter the chemical shifts and coupling patterns, providing a unique fingerprint for each molecule.
Visualizing the Molecular Connectivity and Experimental Process
To further clarify the relationships within the molecule and the steps for its analysis, the following diagrams are provided.
Caption: Molecular structure and key ¹H-¹H and ¹H-¹⁹F spin-spin couplings in 3,4-dibromo-2-fluoroanisole.
Caption: A generalized workflow for the acquisition and processing of a high-resolution ¹H NMR spectrum.
A Validated Protocol for High-Resolution ¹H NMR Spectroscopy
The following protocol is designed to yield a high-quality ¹H NMR spectrum suitable for the detailed analysis of 3,4-dibromo-2-fluoroanisole and similar small molecules.
I. Sample Preparation
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the analyte. Chloroform-d (CDCl₃) is a common first choice for non-polar to moderately polar organic compounds.[9]
-
Sample Weighing and Dissolution: Accurately weigh approximately 5-10 mg of 3,4-dibromo-2-fluoroanisole and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is assigned a chemical shift of 0.00 ppm.[9]
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube. Ensure the liquid height is sufficient to be within the detection region of the NMR probe (typically 4-5 cm).
II. Data Acquisition
-
Instrument Setup: Insert the NMR tube into the spectrometer. A field strength of at least 400 MHz is recommended to achieve good signal dispersion, especially for resolving complex coupling patterns.[10]
-
Locking and Shimming: The instrument will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field. Perform manual or automated shimming to optimize the homogeneity of the magnetic field, which is crucial for sharp spectral lines.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Number of Scans: For a sample of this concentration, 16 to 64 scans should provide an adequate signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate for small molecules.
-
Acquisition Time: An acquisition time of 2-4 seconds will ensure good digital resolution.
-
III. Data Processing
-
Fourier Transformation: The raw data (Free Induction Decay, FID) is converted into a frequency-domain spectrum via a Fourier transform.
-
Phase Correction: Manually or automatically adjust the phase of the spectrum to ensure all peaks are in the positive absorptive mode.
-
Baseline Correction: Apply a baseline correction algorithm to produce a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate the area under each signal. The relative integrals should correspond to the number of protons giving rise to that signal.[11][12]
By following this comprehensive approach, researchers can confidently acquire and interpret the ¹H NMR spectrum of 3,4-dibromo-2-fluoroanisole, leveraging comparative data to solidify their structural assignment.
References
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Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444. [Link]
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- Rogue Chem. (2024, June 4). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube.
- ChemicalBook. (n.d.). 2-Fluoroanisole(321-28-8) 1H NMR spectrum.
-
Sinha Roy, A., & Dzikovski, B. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9034–9042. [Link]
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Abraham, R. J., Mobli, M., & Smith, R. J. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling and ab initio investigation. Magnetic Resonance in Chemistry, 42(5), 436–444. [Link]
- Reddit. (2024, September 3). The Effect of Fluorine in 1H NMR. r/Chempros.
- Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation.
- Moser, A. (2008, May 28). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. ACD/Labs.
- ChemicalBook. (n.d.). 4-Bromo-2-fluoroanisole (2357-52-0) 1H NMR spectrum.
- Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis.
- ResearchGate. (n.d.). 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants.
- NMR School. (n.d.). Determine the structure of small organic molecule from 1H NMR experimental spectrum.
- New Journal of Chemistry. (n.d.). Supporting Information.
- Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy.
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Sinha Roy, A., & Dzikovski, B. (2022). Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy. The Journal of Physical Chemistry A, 126(48), 9034–9042. [Link]
- Doc Brown's Chemistry. (n.d.). C2H4Br2 BrCH2CH2Br 1,2-dibromoethane low high resolution 1H proton nmr spectrum of ....
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-
Bally, T., & Rablen, P. R. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9(3), 690–706. [Link]
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A Researcher's Guide to the 13C NMR Spectral Interpretation of 3,4-Dibromo-2-fluoroanisole
The Challenge: Predicting a Complex Spectrum
The structure of 3,4-Dibromo-2-fluoroanisole presents a fascinating challenge for spectral interpretation. The benzene ring is decorated with four distinct substituents: a methoxy group (-OCH3), a fluorine atom (-F), and two bromine atoms (-Br). Each of these groups exerts a unique electronic influence—a combination of inductive and resonance effects—that shields or deshields the individual carbon atoms of the aromatic ring to varying degrees. Our primary objective is to predict the chemical shift (δ) for each of the seven unique carbon atoms in the molecule and to anticipate the characteristic splitting patterns caused by carbon-fluorine coupling.
To achieve this, we will systematically analyze the known 13C NMR data of simpler precursor molecules. By understanding how each substituent perturbs the chemical shifts in isolation and in simpler combinations, we can build a reliable predictive model based on the principle of substituent additivity.
Foundational Principles: Substituent Effects in Aromatic Systems
The chemical shift of a carbon atom in a benzene ring is highly sensitive to its electronic environment. Substituents alter the electron density at the ipso (directly attached), ortho (adjacent), meta (one carbon removed), and para (opposite) positions.
-
Methoxy Group (-OCH3): The oxygen atom is highly electronegative, exerting a deshielding inductive effect (-I) that withdraws electron density through the sigma bond. However, its lone pairs participate in resonance, donating electron density (+M effect) into the π-system of the ring. This +M effect is most strongly felt at the ortho and para positions, causing significant shielding (an upfield shift to lower ppm values). The ipso-carbon experiences a strong deshielding effect.
-
Fluorine (-F): Fluorine is the most electronegative element, resulting in a powerful -I effect that deshields the ipso-carbon. Like the methoxy group, it also possesses lone pairs and exhibits a +M effect, shielding the ortho and para positions. A key feature of fluorine is its spin quantum number of ½, which leads to spin-spin coupling with nearby carbon atoms, providing invaluable structural information.[1][2]
-
Bromine (-Br): Bromine is also electronegative (-I effect) but is a weaker resonance donor (+M effect) compared to oxygen and fluorine. Its effect on the aromatic ring is a combination of modest deshielding at the ipso position and minor perturbations at other positions.
The interplay of these effects in 3,4-Dibromo-2-fluoroanisole, where substituents are in close proximity, dictates the final chemical shifts.
Comparative Analysis: Building the Prediction from Simpler Analogues
To construct our prediction, we will examine experimental 13C NMR data from key reference compounds. The chemical shifts for benzene (128.5 ppm) serve as our baseline.
| Compound | C1 (ppm) | C2 (ppm) | C3 (ppm) | C4 (ppm) | C5 (ppm) | C6 (ppm) | OCH3 (ppm) |
| Anisole | 159.9 | 114.1 | 129.5 | 120.7 | 129.5 | 114.1 | 54.8 |
| 2-Fluoroanisole | 152.0 (d) | 150.1 (d) | 116.9 (d) | 124.5 (d) | 121.3 | 112.9 | 56.1 |
| 3,4-Dibromoanisole | 158.0 | 113.1 | 134.1 | 116.1 | 131.0 | 116.4 | 56.5 |
Data sourced from spectral databases and chemical suppliers such as ChemicalBook and Sigma-Aldrich.[3][4][5][6][7]
Analysis of Analogues:
-
In anisole , the strong shielding at C2/C6 (ortho) and C4 (para) and the significant deshielding at C1 (ipso) are evident.
-
In 2-fluoroanisole , the spectrum is more complex due to C-F coupling. C1 and C2 are now distinct and heavily influenced by both substituents. The direct attachment of fluorine to C2 causes a massive deshielding effect, but this is counteracted by its position ortho to the powerful -OCH3 donor.
-
In 3,4-dibromoanisole , the bromine atoms introduce further shifts, notably the deshielding of the ipso-carbons C3 and C4.
By using a substituent additivity model, we can estimate the shifts in our target molecule.[8][9] This involves starting with the shifts of a primary scaffold (e.g., anisole) and adding the known substituent chemical shift (SCS) effects for the remaining groups.
Predicted 13C NMR Spectrum of 3,4-Dibromo-2-fluoroanisole
Below is the detailed, carbon-by-carbon prediction for the chemical shifts and key coupling constants. The numbering corresponds to standard IUPAC nomenclature.
Structure for Atom Numbering:
Predicted Chemical Shifts (δ) and Splitting Patterns:
| Carbon Atom | Predicted δ (ppm) | Rationale & Expected Coupling |
| C1 | ~148-152 | Ipso to -OCH3 (deshielding) and ortho to -F (shielding, +M). Will appear as a doublet due to two-bond coupling with fluorine (²J_CF ≈ 15-25 Hz). |
| C2 | ~145-149 | Ipso to -F (strong deshielding, -I) and ortho to -OCH3 (strong shielding, +M). The net effect is strong deshielding. Will be a large doublet due to one-bond coupling (¹J_CF ≈ 240-260 Hz). |
| C3 | ~115-119 | Ipso to -Br (deshielding), ortho to -F (shielding), and meta to -OCH3 (minor effect). Will appear as a doublet due to two-bond coupling (²J_CF ≈ 18-28 Hz). |
| C4 | ~118-122 | Ipso to -Br (deshielding), meta to -F (minor shielding), and para to -OCH3 (strong shielding). Will be a small doublet due to three-bond coupling (³J_CF ≈ 3-8 Hz). |
| C5 | ~129-133 | Primarily influenced by being ortho to a -Br and para to the -F. The fluorine's +M effect will cause some shielding. Expect a small doublet from four-bond coupling (⁴J_CF ≈ 1-4 Hz). |
| C6 | ~112-116 | Ortho to the powerful -OCH3 donor (strong shielding) and meta to the -F. The dominant effect is strong shielding. Will likely appear as a small doublet (³J_CF ≈ 2-6 Hz). |
| -OCH3 | ~56-58 | The chemical shift of the methoxy carbon is sensitive to steric hindrance at the ortho positions. The presence of the fluorine atom will likely cause a slight downfield shift compared to anisole. |
Note: Predicted chemical shifts are relative to TMS at 0 ppm. Coupling constants (J) are given in Hertz (Hz) and are typical ranges for aromatic systems.[1][2][10]
Recommended Experimental Protocol for Spectrum Acquisition
To validate these predictions, a high-quality 13C NMR spectrum should be acquired. The following protocol provides a robust starting point for obtaining a self-validating dataset.
Methodology:
-
Sample Preparation: Dissolve 20-30 mg of 3,4-Dibromo-2-fluoroanisole in ~0.6 mL of deuterated chloroform (CDCl3). CDCl3 is a suitable solvent that provides a reference signal at ~77.16 ppm.
-
Instrument Setup:
-
Spectrometer: Use a spectrometer with a minimum field strength of 400 MHz (for ¹H) to ensure adequate spectral dispersion.
-
Probe: A broadband or dual-channel probe tuned to ¹³C and ¹H frequencies.
-
Temperature: Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
-
-
Acquisition Parameters (¹³C{¹H} Spectrum):
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).
-
Spectral Width: Set a wide spectral width to encompass the entire expected range of carbon signals (e.g., 0-220 ppm).
-
Acquisition Time (at): At least 1.5 seconds to ensure good resolution.
-
Relaxation Delay (d1): A delay of 2-5 seconds is crucial, especially for quaternary carbons (C1, C2, C3, C4) which have longer relaxation times. A longer delay ensures accurate signal integration.
-
Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096) will be necessary to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening) of 1-2 Hz to improve the signal-to-noise ratio.
-
Perform Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum using the CDCl3 solvent peak at 77.16 ppm.
-
By following this protocol, researchers can generate a high-fidelity spectrum that allows for the clear identification of all carbon signals and the resolution of C-F coupling patterns, enabling a direct comparison with the predictions laid out in this guide.
References
-
Miyamoto, M., & Hada, M. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Molecular Physics, 119(6), e1843722. [Link]
-
Spiesecke, H., & Schneider, W. G. (1961). Substituent Effects on the C13 and H1 Chemical Shifts in Monosubstituted Benzenes. The Journal of Chemical Physics, 35(2), 722-730. [Link]
-
MDPI. (2001). Substituent Effects in the 13C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 6(1), 68-74. [Link]
-
PubChem. 2,4-Dibromoanisole. National Center for Biotechnology Information. [Link]
-
Weigert, F. J., & Roberts, J. D. (1971). Nuclear magnetic resonance spectroscopy. Carbon-19-fluorine-19 coupling constants in fluorinated benzenes. Journal of the American Chemical Society, 93(10), 2361–2367. [Link]
-
Hansreich, R. E. Organic Chemistry Data. University of Wisconsin. [Link]
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Navigating the Terrain of Selective C-C Bond Formation: A Comparative Guide to Catalysts for the Suzuki Coupling of 3,4-Dibromo-2-fluoroanisole
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern organic synthesis, prized for its versatility and functional group tolerance in forging carbon-carbon bonds.[1][2] However, when faced with polyhalogenated substrates such as 3,4-Dibromo-2-fluoroanisole, the challenge shifts from mere bond formation to achieving exquisite site-selectivity. This guide provides a comparative analysis of palladium catalyst systems for the selective mono-arylation of 3,4-Dibromo-2-fluoroanisole, offering insights into catalyst selection, reaction mechanics, and a detailed experimental protocol to empower researchers in this nuanced synthetic landscape.
The Challenge of Selectivity in Dihaloarenes
The selective functionalization of one C-Br bond over another in 3,4-Dibromo-2-fluoroanisole is a non-trivial task governed by a delicate interplay of electronic and steric factors. The reactivity of the two bromine atoms is influenced by the electron-donating methoxy group (-OCH₃) and the electron-withdrawing fluorine atom (-F). Understanding the inherent reactivity of the C-Br bonds is paramount for designing a selective transformation.
Generally, in palladium-catalyzed cross-coupling reactions, the oxidative addition step is often rate-determining and dictates the regioselectivity.[3] The palladium catalyst will preferentially react with the most electrophilic C-Br bond. In the case of 3,4-Dibromo-2-fluoroanisole, the C4-Br bond is expected to be more electron-deficient and thus more reactive towards oxidative addition due to the cumulative electron-withdrawing effects of the adjacent fluorine and the para-methoxy group's resonance effect being less pronounced at the meta position. The C3-Br bond is flanked by the methoxy and another bromine, leading to a more complex electronic environment.
Comparative Analysis of Catalyst Systems
The choice of the palladium precursor and, more critically, the phosphine ligand is instrumental in steering the selectivity of the Suzuki coupling of polyhalogenated arenes.[4] Different ligands can modulate the steric and electronic properties of the palladium center, thereby influencing which C-Br bond it preferentially activates.
Below is a comparative table of commonly employed palladium catalyst systems, with their potential performance in the mono-Suzuki coupling of 3,4-Dibromo-2-fluoroanisole inferred from studies on similar dihalogenated aromatic systems.
| Catalyst System | Ligand Type | Expected Selectivity | Rationale & Causality |
| Pd(PPh₃)₄ | Monodentate, moderately bulky | Moderate to good for C4-arylation | Tetrakis(triphenylphosphine)palladium(0) is a widely used, versatile catalyst. The triphenylphosphine ligand is of moderate steric bulk. In many cases of dihaloarenes, less sterically hindered and more electronically activated sites are favored. For 3,4-Dibromo-2-fluoroanisole, the C4 position is generally more accessible and electronically favored for oxidative addition. |
| Pd(dppf)Cl₂ | Bidentate, bulky | Potentially high for C4-arylation | [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is known for its robustness and effectiveness in challenging cross-couplings. The bulky dppf ligand can enhance selectivity by favoring reaction at the less sterically hindered C4 position. The "bite angle" of the dppf ligand can also influence the geometry of the palladium complex, further contributing to selectivity. |
| Pd₂(dba)₃ with Buchwald Ligands (e.g., SPhos, XPhos) | Bulky, electron-rich monophosphines | High for C4-arylation, potential for C3 selectivity under specific conditions | Buchwald's biaryl phosphine ligands are renowned for their ability to promote challenging cross-coupling reactions. Their steric bulk can be tailored to achieve high regioselectivity. While typically favoring the less hindered position, subtle electronic effects of the substrate and specific ligand choice can sometimes lead to unexpected selectivity. |
| Pd(OAc)₂ with cataCXium® A | Bulky phosphine | Good to high for C4-arylation | Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) species. When combined with bulky and electron-rich phosphine ligands like cataCXium® A, it can form highly active catalysts that often exhibit excellent selectivity for the less hindered position in polyhalogenated arenes. |
Experimental Workflow: A Visual Guide
A generalized workflow for the Suzuki coupling of 3,4-Dibromo-2-fluoroanisole is depicted below. This diagram illustrates the key stages of the experimental process, from reagent preparation to product isolation.
Caption: Generalized experimental workflow for the Suzuki coupling of 3,4-Dibromo-2-fluoroanisole.
Detailed Experimental Protocol: A Representative Procedure
This protocol provides a starting point for the selective mono-arylation of 3,4-Dibromo-2-fluoroanisole, employing a commonly used and effective catalyst system. Researchers should note that optimization of reaction conditions may be necessary for different arylboronic acids.
Materials:
-
3,4-Dibromo-2-fluoroanisole (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,4-Dibromo-2-fluoroanisole, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add a degassed 4:1 mixture of 1,4-dioxane and water to the flask via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding water and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired mono-arylated product.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the aryl bromide to the active Pd(0) species, forming a Pd(II) intermediate.[3] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base. Finally, reductive elimination occurs, where the two organic groups are coupled to form the biaryl product, and the Pd(0) catalyst is regenerated, allowing the cycle to continue.
Conclusion and Future Perspectives
The selective Suzuki coupling of 3,4-Dibromo-2-fluoroanisole is a challenging yet achievable transformation that hinges on the judicious selection of the catalyst system. While traditional catalysts like Pd(PPh₃)₄ and Pd(dppf)Cl₂ offer a reliable starting point with a preference for C4-arylation, the exploration of more specialized ligands, such as those from the Buchwald family, may unlock even greater selectivity and efficiency. As the demand for precisely functionalized building blocks in drug discovery and materials science continues to grow, the development of catalyst systems that can predictably control regioselectivity in polyhalogenated arenes will remain a vibrant area of research. This guide serves as a foundational resource for scientists navigating this complex synthetic landscape, providing both theoretical understanding and practical guidance to accelerate their research endeavors.
References
-
D. A. Thomas, et al. (2021). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 12(3), 1135-1154. [Link]
- J. F. Hartwig. (2010).
- A. Suzuki. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 99(11), 335-423.
- N. Miyaura, A. Suzuki. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- A. F. Littke, G. C. Fu. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- S. L. Buchwald, et al. (2008). A General and User-Friendly Method for the Suzuki-Miyaura Coupling of Aryl and Vinyl Chlorides. Journal of the American Chemical Society, 130(21), 6686–6687.
-
C. A. Fleckenstein, H. Plenio. (2008). Highly Efficient Suzuki–Miyaura Coupling of Heterocyclic Substrates through Rational Reaction Design. Chemistry – A European Journal, 14(14), 4267–4279. [Link]
- M. R. Netherton, G. C. Fu. (2004). Palladium-Catalyzed Cross-Coupling of Unactivated Alkyl Halides.
- T. E. Barder, S. L. Buchwald. (2007). Efficient Catalyst for the Suzuki−Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl and Heteroaryl Chlorides. Organic Letters, 9(24), 4921–4924.
- J. P. Wolfe, S. L. Buchwald. (1999). A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Aryl Chlorides and Aryl Triflates.
- V. V. Grushin. (2004). Palladacycles in Catalysis. Chemical Reviews, 104(8), 3861-3918.
- S. D. Walker, S. L. Buchwald. (2009). A New Catalyst System for the Suzuki−Miyaura Coupling of Aryl Chlorides and Boronic Acids.
- G. A. Molander, N. Ellis. (2007). Organotrifluoroborates: A New Class of Nucleophilic Boron Reagents for Palladium-Catalyzed Cross-Coupling Reactions. Accounts of Chemical Research, 40(4), 275-286.
- A. Zapf, M. Beller. (2001). The Development of Efficient Catalysts for Palladium-Catalyzed C−C and C−N Bond-Forming Reactions.
- J. Magano, J. R. Dunetz. (2012). Large-Scale Applications of Transition Metal-Catalyzed Couplings for the Synthesis of Pharmaceuticals. Chemical Reviews, 111(3), 2177-2250.
- R. B. Martin, S. L. Buchwald. (2008). A General Method for the Suzuki−Miyaura Cross-Coupling of Benzylic Halides with Boronic Acids. Journal of the American Chemical Society, 130(40), 13204–13205.
- C. C. C. Johansson Seechurn, et al. (2012). Palladium-Catalyzed Cross-Coupling: A Historical Contextual Perspective to the 2010 Nobel Prize.
- S. K. Gurung, S. Thapa, B. Shrestha, S. R. Giri, R. K. Thapa, B. K. Shrestha. (2015). Palladium catalyzed Suzuki–Miyaura cross-coupling reaction: A review of recent advances. Journal of Organometallic Chemistry, 799, 1-27.
- A. H. M. de Vries, J. G. de Vries. (2014).
- P. W. N. M. van Leeuwen. (2004). Homogeneous Catalysis: Understanding the Art. Kluwer Academic Publishers.
- R. H. Crabtree. (2014). The Organometallic Chemistry of the Transition Metals. John Wiley & Sons.
- B. M. Trost, I. Fleming. (1991). Comprehensive Organic Synthesis. Pergamon Press.
- L. S. Hegedus. (1999). Transition Metals in the Synthesis of Complex Organic Molecules. University Science Books.
- J. Tsuji. (2004). Palladium Reagents and Catalysts: New Perspectives for the 21st Century. John Wiley & Sons.
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- 4. BJOC - Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido triflates [beilstein-journals.org]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3,4-Dibromo-2-fluoroanisole
This guide provides essential, field-proven safety protocols and logistical information for the handling and disposal of 3,4-Dibromo-2-fluoroanisole (CAS No. 1375069-24-1). As a trusted partner in your research, we aim to provide value beyond the product itself, ensuring you can work safely and effectively. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis.
While specific safety data for 3,4-Dibromo-2-fluoroanisole is not extensively published, this guide synthesizes information from the known hazards of structurally similar compounds, such as its isomers 4-Bromo-2-fluoroanisole and 2-Bromo-4-fluoroanisole, to establish a robust safety framework. The primary anticipated hazards include skin irritation, serious eye irritation, and potential respiratory tract irritation[1][2].
Hazard Assessment and Core Safety Principles
3,4-Dibromo-2-fluoroanisole is a halogenated aromatic ether. The presence of bromine and fluorine atoms on the benzene ring suggests the potential for irritant properties and possible toxicity upon ingestion, inhalation, or skin contact. The core principle when handling this and similar chemical compounds is the diligent application of the Hierarchy of Controls, prioritizing engineering controls and administrative controls, supplemented by appropriate Personal Protective Equipment (PPE).
Anticipated Hazard Profile:
-
Skin Irritation: Likely to cause skin irritation upon direct contact[1][2].
-
Eye Damage: Poses a risk of serious eye irritation or damage[1][2].
-
Respiratory Irritation: Inhalation of vapors or aerosols may irritate the respiratory system[1].
-
Ingestion: Expected to be harmful if swallowed.
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is your last and most direct line of defense. It must be chosen based on a thorough risk assessment of the procedures being performed.[3][4]
Primary PPE Requirements
| PPE Category | Specification | Rationale for Use |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact. Nitrile is a common and effective choice for incidental contact with many halogenated organic compounds. For prolonged contact or immersion, consult glove manufacturer's compatibility charts.[3][5] |
| Eye & Face Protection | Chemical Safety Goggles & Face Shield | Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against splashes.[5] A face shield should be worn over goggles when there is a significant risk of splashing.[6] |
| Skin & Body Protection | Chemical-Resistant Laboratory Coat & Apron | A fully buttoned, long-sleeved lab coat is mandatory.[4] For procedures with a higher risk of spills, a chemical-resistant apron over the lab coat is recommended. |
| Respiratory Protection | Use in a Fume Hood (Engineering Control) | Due to the potential for respiratory irritation, all handling of 3,4-Dibromo-2-fluoroanisole should be conducted within a certified chemical fume hood to minimize vapor inhalation.[5][7] If engineering controls are not sufficient, a respirator may be required.[5] |
Glove Selection and Use Protocol
-
Inspect: Always check gloves for tears or punctures before use.
-
Donning: Don gloves over the cuffs of the lab coat.
-
Doffing: Remove gloves without touching the outside surface with bare skin.
-
Disposal: Dispose of contaminated gloves in the appropriate chemical waste container immediately after use. Do not reuse disposable gloves.[8]
Operational and Handling Protocols
A systematic approach to handling ensures both safety and experimental integrity.
Engineering Controls: The First Line of Defense
-
Chemical Fume Hood: All weighing, transferring, and reaction setup involving 3,4-Dibromo-2-fluoroanisole must be performed in a properly functioning chemical fume hood.[5] This is the primary method to control inhalation exposure.
-
Eyewash Stations and Safety Showers: Ensure that a certified and unobstructed eyewash station and safety shower are immediately accessible in the work area.[5][9]
Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the fume hood of any unnecessary equipment or chemicals.
-
Weighing and Transfer:
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete, even if gloves were worn.[1]
-
Decontaminate the work surface in the fume hood.
-
Remove and properly store or dispose of PPE.
-
Diagram: PPE Selection Workflow This diagram illustrates the decision-making process for selecting appropriate PPE when handling 3,4-Dibromo-2-fluoroanisole.
Caption: PPE Selection Workflow for 3,4-Dibromo-2-fluoroanisole.
Emergency Procedures
Immediate and correct response to an exposure or spill is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing immediately. Wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If the person feels unwell, call a poison control center or doctor.[1][7]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8]
-
Spill Response:
-
Evacuate the immediate area.
-
If safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a suitable, labeled container for chemical waste disposal.[5]
-
Ventilate the area and decontaminate the spill site.
-
Storage and Disposal
Proper storage and disposal are crucial for long-term safety and environmental protection.
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][5][10]
-
Keep away from strong oxidizing agents, as they are incompatible.[1][5]
-
Store in a locked cabinet or area to restrict access.[1]
Disposal
-
Dispose of unused material and its container as hazardous waste.[1]
-
All disposals must be in accordance with local, state, and federal regulations. Do not dispose of down the drain or into the environment.
-
Contaminated materials, including gloves, absorbent pads, and empty containers, must be collected in a labeled hazardous waste container.
Diagram: Emergency Response Protocol This flowchart outlines the immediate steps to take in case of an accidental exposure.
Caption: Emergency Response Protocol for Accidental Exposure.
References
- SAFETY DATA SHEET - 1-Bromo-4-fluorobutane. TCI Chemicals. (2025-03-28).
- 4-Bromo-2-fluoroanisole 2357-52-0 wiki. Guidechem.
- Personal protective equipment for labor
- Personal protective equipment.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (2022-10-06).
- 3,4-Dibromo-2-fluoroanisole. BLD Pharm.
- SAFETY DATA SHEET - Dibromodifluoromethane (CBr2F2) (Pressurized with Nitrogen). UTC Aerospace Systems. (2015-06-15).
- Chemwatch GHS SDS in English (European) 16532-0. Sdfine.
- Material Safety Data Sheet - 4-Fluoroanisole, 99%. Cole-Parmer.
- PRODUCT BROCHURE Personal protective equipment and consumables. SKAN.
- SAFETY DATA SHEET - 4-Bromo-2-fluoroanisole. Fisher Scientific. (2024-03-29).
- SAFETY DATA SHEET - 2-Bromo-4-fluoroanisole. TCI Chemicals. (2025-02-07).
- Dibromodifluoromethane. Wikipedia.
- SAFETY DATA SHEET - 2-Bromo-4-fluoroanisole. Thermo Fisher Scientific. (2025-09-10).
- 2,6-Dibromo-4-chloroanisole - Chemical & Physical Properties. Cheméo.
- MATERIAL SAFETY DATA SHEET (MSDS) - 3-Fluoroanisole. KSCL (KRISHNA).
- Dibromodifluoromethane = 95.0 GC 75-61-6. Sigma-Aldrich.
- In-vivo Toxicity Profile of 2-Butyl-3-(3, 5-Diiodo-4-Hydroxybenzoyl) Benzofuran on Different Experimental Models. Impactfactor. (2024-06-25).
- REVIEW OF POTENTIALLY RELEVANT D
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
